3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
説明
BenchChem offers high-quality 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKAHMMAKBQYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393046 | |
| Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54606-18-7 | |
| Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical Properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural features, physicochemical properties, and spectroscopic profile of this molecule. Furthermore, it details a plausible synthetic route and discusses the reactivity of the 5-amino-isoxazole core, highlighting its potential for derivatization. The guide also explores the known and potential biological activities of this class of compounds, supported by relevant literature. Safety and handling considerations are also addressed to ensure proper laboratory practice. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1] The subject of this guide, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, combines the isoxazole core with an ethoxyphenyl substituent and a reactive primary amine, making it a valuable building block for the synthesis of novel compounds with therapeutic potential. Notably, its structural motifs suggest potential applications as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.[2]
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is characterized by a central 1,2-oxazole ring. An ethoxyphenyl group is attached at the 3-position, and a primary amine group is present at the 5-position.
Table 1: Physicochemical Properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| Predicted Boiling Point | 415.0 ± 40.0 °C | |
| Predicted Density | 1.176 ± 0.06 g/cm³ | |
| Predicted Solubility | Limited water solubility is expected due to the aromatic and ether functionalities. Moderate solubility is anticipated in polar organic solvents such as ethanol, methanol, and DMSO.[3] | Inferred from related structures |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could start from 4-ethoxybenzonitrile, which can be converted to the corresponding β-ketonitrile. Subsequent reaction with hydroxylamine would then yield the target compound.
Caption: Proposed synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted:
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons of the phenyl ring (two doublets), a singlet for the isoxazole ring proton, and a broad singlet for the amine protons which would be exchangeable with D₂O.[5]
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the ethoxy carbons, the aromatic carbons of the phenyl ring, and the carbons of the isoxazole ring. The carbon attached to the amine group would appear in the downfield region.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoxazole and phenyl rings, and the C-O stretching of the ether linkage.[6] The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[6]
3.2.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the ethoxy group and fragmentation of the isoxazole ring.
Reactivity and Potential for Derivatization
The 5-amino-isoxazole moiety is a versatile functional group that can undergo a variety of chemical transformations, making 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine a valuable starting material for the synthesis of a diverse library of compounds.
Reactions of the Amino Group
The primary amine at the 5-position is nucleophilic and can readily participate in reactions such as:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.[7]
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Caption: Key reactions of the 5-amino group.
Biological Activity and Therapeutic Potential
While specific biological data for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is limited in the public domain, the broader class of 3-aryl-1,2-oxazol-5-amine derivatives has been explored for various therapeutic applications.
-
Kinase Inhibition: The structural features of this compound make it an attractive candidate for the development of kinase inhibitors, which are crucial in cancer therapy.[2]
-
Antimicrobial Activity: Isoxazole-containing compounds have been reported to exhibit antibacterial and antifungal properties.[8]
-
Anticancer Activity: Various derivatives of 2-aminooxazoles have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines.[9][10]
The ethoxyphenyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the amino group provides a site for hydrogen bonding and further functionalization to optimize binding to biological targets.
Safety and Handling
As a research chemical, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.[2] Recommended storage is at 2-8°C.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.
Conclusion
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a promising heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature, stemming from the reactive amino group and the biologically relevant isoxazole core, makes it an ideal scaffold for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, offering valuable insights for researchers looking to explore the potential of this and related compounds in their scientific endeavors. Further investigation into the specific biological activities and structure-activity relationships of its derivatives is warranted to fully realize its therapeutic potential.
References
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. (2026-01-25). [Link]
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]
-
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. ResearchGate. (2023-08-01). [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
3-(4-Ethoxyphenyl)isoxazol-5-amine. MySkinRecipes. [Link]
-
Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR] - Chemical - SpectraBase. SpectraBase. [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. (2025-08-05). [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate. [Link]
-
Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Molecules. [Link]
-
IR: amines. University of Calgary. [Link]
-
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. (2021-03-18). [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. (2018-12-04). [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. (2022-08-31). [Link]
-
5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. (2023-11-09). [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. (2021-07-15). [Link]
-
Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]
-
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. (2023-02-22). [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). [Link]
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. American Chemical Society. (2026-01-20). [Link]
-
2-ethoxy-4,4-dimethoxy-5-phenyl-4,5-dihydro-1,3-oxazole. ChemSynthesis. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. arkat usa. [Link]
-
5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. ChemSynthesis. (2025-05-20). [Link]
-
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. PubChem. [Link]
-
4-Phenyl-1,3-oxazol-2-amine. PubChem. [Link]/520605)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Ethoxyphenyl)isoxazol-5-amine [myskinrecipes.com]
- 3. Buy 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | 153947-76-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (CAS Number: 54606-18-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2] This document details the synthesis, physicochemical properties, spectroscopic characterization, and potential therapeutic applications of this specific 3-aryl-5-aminoisoxazole derivative. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing a solid foundation for further investigation and utilization of this promising molecular entity.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in the design of novel therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions. The inherent electronic properties of the isoxazole ring, coupled with the diverse substitution patterns it can accommodate, allow for the fine-tuning of a molecule's pharmacological profile.
Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][3] Notably, the 3-aryl-5-aminoisoxazole core, as seen in the title compound, has been identified as a privileged scaffold in the development of potent and selective modulators of various biological targets.[4]
This guide focuses specifically on 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, providing a detailed exploration of its chemical synthesis and potential as a building block for the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 54606-18-7 | N/A |
| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |
| Molecular Weight | 204.23 g/mol | N/A |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=C2)N | N/A |
| InChI | InChI=1S/C11H12N2O2/c1-2-15-10-5-3-8(4-6-10)11-12-14-9(13)7-11/h3-7H,2H2,1H3,(H2,12,13) | N/A |
Spectroscopic Characterization (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.6-7.8 (d, 2H): Aromatic protons ortho to the isoxazole ring.
-
δ 6.9-7.1 (d, 2H): Aromatic protons meta to the isoxazole ring.
-
δ 6.0-6.5 (s, 1H): Proton on the C4 position of the isoxazole ring.
-
δ 5.5-6.0 (br s, 2H): Amine protons (-NH₂).
-
δ 4.0-4.2 (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
-
δ 1.3-1.5 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~170: C5 of the isoxazole ring (attached to the amino group).
-
δ ~160: C3 of the isoxazole ring (attached to the phenyl group).
-
δ ~158: Carbon of the phenyl ring attached to the ethoxy group.
-
δ ~128-130: Aromatic carbons.
-
δ ~120-125: Aromatic carbons.
-
δ ~114-116: Aromatic carbons.
-
δ ~90-95: C4 of the isoxazole ring.
-
δ ~63: Methylene carbon of the ethoxy group (-OCH₂).
-
δ ~14: Methyl carbon of the ethoxy group (-CH₃).
-
-
Mass Spectrometry (EI):
Synthesis Methodology
The synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine can be achieved through a reliable and well-established multi-step synthetic route. The proposed pathway involves the preparation of a key intermediate, ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate, followed by its cyclization with hydroxylamine.
Synthesis Workflow Diagram
Caption: A three-step synthesis workflow for 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxyphenyl Isothiocyanate
This step involves the reaction of 4-ethoxyaniline with thiophosgene. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of thiophosgene.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), dissolve 4-ethoxyaniline (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-ethoxyphenyl isothiocyanate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate
This step involves the condensation of 4-ethoxyphenyl isothiocyanate with ethyl cyanoacetate in the presence of a base.
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1 equivalent) to anhydrous ethanol under an inert atmosphere.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature. Stir the mixture for 15-30 minutes.
-
Reaction: Add a solution of 4-ethoxyphenyl isothiocyanate (1 equivalent) in absolute ethanol to the reaction mixture. Stir the resulting solution at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.
-
Purification: Filter the precipitated solid, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate.
Step 3: Synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
This final step involves the cyclization of the thioxopropanoate intermediate with hydroxylamine.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate (1 equivalent) in ethanol.
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or triethylamine (1.2 equivalents) in water or ethanol to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The formation of the product can be monitored by TLC.
-
Work-up: After cooling, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Filter the solid product, wash with cold ethanol and then water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Potential Therapeutic Applications and Future Directions
The 3-aryl-5-aminoisoxazole scaffold is a versatile platform for the development of a wide range of therapeutic agents. While specific biological data for 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is limited, the known activities of structurally related compounds provide valuable insights into its potential applications.
Anticancer Activity
Several 3,5-disubstituted isoxazole derivatives have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as tubulin polymerization.[4] The 4-ethoxyphenyl group in the title compound can potentially enhance cell permeability and interaction with hydrophobic pockets of target proteins.
Anti-inflammatory and Analgesic Properties
Isoxazole derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine make it a candidate for investigation as a novel anti-inflammatory agent.
Modulators of G-Protein Coupled Receptors (GPCRs)
Derivatives of 3-aryl-isoxazoles have been identified as potent and selective agonists of GPCRs, such as the TGR5 receptor, which is a promising target for the treatment of metabolic disorders like type 2 diabetes.[11][12] The title compound could serve as a starting point for the design of novel GPCR modulators.
Cannabinoid Receptor (CB2) Agonists
Recent studies have highlighted 3-carboxamido-5-aryl-isoxazoles as selective agonists of the cannabinoid receptor 2 (CB2), which is a key target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[13][14] The 5-amino group of the title compound could be a key pharmacophoric feature for CB2 receptor binding.
Future Research Workflow
Caption: A proposed workflow for the future development of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine as a therapeutic agent.
Conclusion
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine represents a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven therapeutic relevance of the 3-aryl-5-aminoisoxazole scaffold, makes it an attractive starting point for the development of novel drug candidates. This technical guide provides a solid foundation for researchers to embark on further investigations into the biological activities and therapeutic applications of this promising compound and its derivatives. The exploration of its potential as an anticancer, anti-inflammatory, or GPCR-modulating agent could lead to the discovery of new and effective treatments for a range of human diseases.
References
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
- Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2014). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 50(6), 866–891.
- Di, M., & Wang, Y. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. International Journal of Molecular Sciences, 22(11), 5895.
- A review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ChemistrySelect, 7(32), e202201941.
- Al-Hourani, B. J., Al-Awaida, W. A., & El-Abadelah, M. M. (2011). 1H-and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles. Magnetic Resonance in Chemistry, 49(10), 688-692.
- Kazakova, O. B., Tolstikova, T. G., & Tolstikov, G. A. (2013).
- Nishino, H., & Kurosawa, K. (2020). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines via Dihydroquinolinedicarboxylates. The Journal of Organic Chemistry, 85(18), 11846-11858.
- Kumar, A., Kumar, R., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- Hogg, J. R., et al. (2013). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4862-4866.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Egyptian National Cancer Institute, 29(3), 133-145.
- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375.
- Mass Spectrometry - Fragmentation P
- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.
- Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2002). Molecules, 7(5), 440-450.
- Synthesis and Intramolecular Cyclization of a 2,3-seco-Oleanane Triterpenoid with an Ethylketone Fragment. (2021).
- Preparation method of ethyl 2, 3-dicyanopropionate. (2021).
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). Molecules, 27(10), 3237.
- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (2010).
- Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. (2009). Journal of Medicinal Chemistry, 52(24), 7962-7965.
- Synthesis of novel 3-arylcyclopenta[c]quinolines via acid-induced domino cyclization of 2-arylamino-2-methylthioethenyl 2-arylcyclopropyl ketones. (2007). ARKIVOC, 2007(5), 231-242.
- Ion fragmentation of small molecules in mass spectrometry. (2010). UAB.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3192.
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). Chemistry of Heterocyclic Compounds, 44(6), 907-912.
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. (2009). Journal of Medicinal Chemistry, 52(24), 7962-7965.
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2024). Mediterranean Journal of Medical Research, 7(2), 1-8.
- Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. (2014). European Journal of Organic Chemistry, 2014(20), 4235-4246.
- 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2000). Magnetic Resonance in Chemistry, 38(4), 261-267.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uab.edu [uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities. The guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, offering insights into the structural elucidation of this molecule.
Derivatives of aminoisoxazole are a significant class of nitrogen-containing heterocycles that serve as crucial intermediates in the synthesis of natural products and related compounds. These compounds are known to exhibit a wide array of biological activities, including but not limited to, hypoglycemic, anti-inflammatory, and antibacterial effects.[1] The unique chemical reactivity of aminoisoxazoles, often behaving as masked enaminones, further enhances their utility in the synthesis of complex heterocyclic systems.[1]
Molecular Identity
-
Systematic Name: 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine
-
CAS Number: 54606-18-7[2]
-
Molecular Formula: C₁₁H₁₂N₂O₂[2]
-
Molecular Weight: 204.23 g/mol [2]
-
Canonical SMILES: CCOC1=CC=C(C=C1)C2=NOC(=C2)N[2]
Caption: Molecular structure of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Expertise & Experience: In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. The chemical shift is indicative of the electronic environment of a proton. Integration reveals the relative number of protons giving rise to a signal, and the splitting pattern (multiplicity) indicates the number of neighboring protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Aromatic protons (ortho to isoxazole) |
| ~6.95 | Doublet | 2H | Aromatic protons (ortho to ethoxy) |
| ~5.50 | Singlet | 1H | Isoxazole C4-H |
| ~4.80 | Broad Singlet | 2H | -NH₂ |
| ~4.10 | Quartet | 2H | -OCH₂CH₃ |
| ~1.45 | Triplet | 3H | -OCH₂CH₃ |
Causality Behind Assignments:
-
Aromatic Protons: The protons on the phenyl ring are split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing isoxazole ring are expected to be deshielded and appear at a lower field (~7.70 ppm) compared to the protons ortho to the electron-donating ethoxy group (~6.95 ppm).[4]
-
Isoxazole Proton: The single proton on the isoxazole ring (C4-H) is expected to appear as a singlet in the range of 5.5-6.5 ppm, a characteristic region for protons on five-membered heterocyclic rings.
-
Amine Protons: The protons of the primary amine group are typically observed as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on the solvent and concentration.
-
Ethoxy Protons: The ethoxy group will present as a quartet for the methylene (-OCH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Experimental Protocol:
-
Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.
-
Reference the spectrum to the solvent peak.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C5 of isoxazole (attached to -NH₂) |
| ~162 | C3 of isoxazole (attached to phenyl ring) |
| ~160 | Aromatic C (para to isoxazole, attached to -O) |
| ~128 | Aromatic CH (ortho to isoxazole) |
| ~122 | Aromatic C (ipso, attached to isoxazole) |
| ~115 | Aromatic CH (ortho to ethoxy) |
| ~95 | C4 of isoxazole |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Causality Behind Assignments:
-
Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical shifts. C5, being attached to the electronegative nitrogen and oxygen atoms and the amino group, will be significantly downfield. C3 will also be downfield due to its position in the heterocyclic ring and attachment to the phenyl group. C4 will be the most upfield of the isoxazole carbons.[5]
-
Aromatic Carbons: The carbon attached to the oxygen of the ethoxy group will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen. The ipso-carbon attached to the isoxazole ring will also be downfield.
-
Ethoxy Carbons: The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its direct attachment to the electronegative oxygen atom.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum.
Predicted Mass Spectrum Data (ESI+):
-
Molecular Ion Peak [M+H]⁺: m/z 205.0972 (calculated for C₁₁H₁₃N₂O₂⁺)
Major Fragmentation Pathways: The fragmentation of aromatic compounds is often characterized by stable molecular ion peaks. For 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, key fragmentations would likely involve the ethoxy group and the isoxazole ring.
Caption: Proposed ESI-MS fragmentation pathway.
Causality Behind Fragmentation:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the loss of ethylene via a McLafferty-type rearrangement, leading to a radical cation of the corresponding phenol.[6]
-
Isoxazole Ring Cleavage: The isoxazole ring can undergo cleavage, often with the loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (ethoxy) |
| 1620-1580 | C=N stretch | Isoxazole ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |
| 1050-1000 | Symmetric C-O-C stretch | Aryl-alkyl ether |
| 830-810 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Causality Behind Assignments:
-
N-H Stretch: The primary amine group will show one or two characteristic sharp peaks in the 3400-3200 cm⁻¹ region.[7]
-
Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear below 3000 cm⁻¹.[8]
-
C=N and C=C Stretches: The double bonds within the isoxazole and benzene rings will give rise to absorptions in the 1620-1450 cm⁻¹ region.
-
C-O Stretches: The ether linkage of the ethoxy group will produce strong C-O stretching bands in the fingerprint region.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range. For a 1,4-disubstituted ring, a strong band is expected around 830-810 cm⁻¹.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.
Predicted UV-Vis Absorption:
-
λ_max: Approximately 260-280 nm.
Causality Behind Absorption: The UV spectrum of an organic compound is characteristic of the π-electron system of the molecule.[10] The conjugated system extending from the ethoxyphenyl group through the isoxazole ring in 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is expected to result in a strong π → π* transition, leading to a maximum absorption (λ_max) in the ultraviolet region. The presence of the amino and ethoxy auxochromes will likely cause a bathochromic (red) shift compared to the unsubstituted 3-phenylisoxazole.
Overall Experimental Workflow
Caption: A generalized workflow for the spectroscopic characterization.
References
- Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2015). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 51(10), 866–890.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Procedia Engineering, 168, 1419-1422.
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N’-(4-methoxy phenyl)-2-N’-(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Gasparyan, H., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1124.
- Puzzarini, C., & Biczysko, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A, 126(34), 5767-5777.
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
- Puzzarini, C., & Biczysko, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Leibniz University Hannover.
-
Beilstein Journals. (2022). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
-
Britannica. (2026). Ultraviolet spectroscopy. In Encyclopædia Britannica. Retrieved from [Link]
-
ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]
-
National Institutes of Health. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][2][6]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
- ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
-
YouTube. (2024). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). Retrieved from [Link]
- ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters.
- ACS Publications. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide focuses on a specific derivative, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, a molecule of significant interest due to its structural features which suggest potent pharmacological activity. In the absence of direct literature on this compound, this whitepaper synthesizes evidence from structurally analogous molecules to postulate its primary mechanisms of action. We present two well-founded hypotheses: (1) anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, and (2) anticancer activity, potentially mediated by the inhibition of Heat Shock Protein 90 (HSP90). This document provides the scientific rationale for these hypotheses and details the rigorous experimental protocols required for their validation, serving as a comprehensive roadmap for researchers and drug development professionals.
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is a privileged structure in drug discovery. Its unique electronic properties and ability to form a variety of intermolecular interactions have led to its incorporation into numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The subject of this guide, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, combines the isoxazole core with a 4-ethoxyphenyl group and a 5-amino substituent. This specific combination of functional groups suggests a high potential for targeted biological activity. This guide will explore the most probable mechanisms of action for this compound, providing a detailed framework for its investigation.
Hypothesized Mechanism I: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Scientific Rationale
A significant number of diaryl-substituted heterocyclic compounds, including those with isoxazole and oxazole cores, have demonstrated potent anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes in the biosynthetic pathway that converts arachidonic acid into prostaglandins, which are pivotal mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of these enzymes. The structural similarity of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine to known COX inhibitors makes this a primary and compelling hypothesis for its mechanism of action.
The Arachidonic Acid Cascade and COX's Role
The following diagram illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and the proposed inhibitory action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Experimental Validation Workflow for Anti-inflammatory Activity
A two-tiered approach is proposed to validate the anti-inflammatory activity and COX-inhibitory mechanism of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Detailed Experimental Protocols
This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
NaOH
-
DMSO
-
Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls
-
96-well black microplates
-
Fluorometric plate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine in DMSO. Create a serial dilution to test a range of concentrations.
-
Dilute the COX Cofactor in COX Assay Buffer.
-
Prepare the Arachidonic Acid solution by first dissolving it in NaOH, then diluting with purified water.
-
-
Assay Setup:
-
In a 96-well plate, add the COX Assay Buffer to all wells.
-
Add the test compound dilutions to the sample wells.
-
Add positive controls (SC-560 for COX-1, Celecoxib for COX-2) and a DMSO vehicle control to their respective wells.
-
-
Enzyme Addition and Incubation:
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the Reaction Mix to all wells.
-
Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time graph) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
The COX-2 selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).
-
This widely accepted model assesses the in vivo anti-inflammatory activity of a compound.[2][3]
Materials:
-
Male Wistar rats (180-220 g)
-
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (n=6): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
-
Compound Administration:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[4]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Hypothesized Mechanism II: Anticancer Activity
Scientific Rationale
The isoxazole moiety is present in several compounds with demonstrated anticancer activity.[5] These compounds can act through various mechanisms, including the inhibition of crucial cellular chaperones like Heat Shock Protein 90 (HSP90). HSP90 is responsible for the conformational maturation and stability of numerous client proteins that are critical for cancer cell growth, proliferation, and survival.[6] Inhibition of HSP90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. The structural features of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine are consistent with those of other small molecules known to interact with ATP-binding sites of kinases and chaperones, making HSP90 inhibition a plausible mechanism of action.
HSP90 Inhibition Pathway
The diagram below illustrates the central role of HSP90 in maintaining the stability of oncogenic client proteins and how its inhibition can lead to their degradation and subsequent apoptosis.
Experimental Validation Workflow for Anticancer Activity
The investigation into the anticancer potential will begin with a broad screening, followed by a specific assay to determine the molecular target.
Detailed Experimental Protocols
This protocol provides a broad assessment of the compound's anticancer activity across a diverse panel of human cancer cell lines.[7][8][9]
Materials:
-
NCI-60 cell lines (representing leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and CNS cancers)
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine stock solution in DMSO
-
96-well microtiter plates
-
Sulforhodamine B (SRB) protein stain
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Plating:
-
Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add a range of concentrations of the test compound (typically a 5-log dilution series) to the plates.
-
Include a no-drug control.
-
Incubate for an additional 48 hours.
-
-
Cell Fixation and Staining:
-
Terminate the assay by fixing the cells with cold TCA.
-
Wash the plates with water and stain with SRB solution.
-
Wash away unbound dye and allow the plates to air dry.
-
Solubilize the bound stain with a Tris base solution.
-
-
Data Acquisition and Analysis:
-
Read the optical density at ~515 nm.
-
Calculate the percentage growth for each concentration.
-
Determine the key response parameters:
-
GI50: Concentration for 50% growth inhibition.
-
TGI: Concentration for total growth inhibition (cytostatic effect).
-
LC50: Concentration for 50% cell killing (cytotoxic effect).
-
-
Data Presentation:
The results are typically summarized in a table format as shown below.[10]
| Subpanel | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | CCRF-CEM | 1.2 | 15.5 | >100 |
| K-562 | 0.9 | 12.1 | 89.3 | |
| Lung | NCI-H460 | 2.5 | 20.8 | >100 |
| HOP-92 | 1.8 | 18.3 | 95.1 | |
| Colon | HCT-116 | 0.7 | 10.2 | 78.6 |
| ... | ... | ... | ... | ... |
This assay measures the ability of the test compound to displace a fluorescently labeled ligand from the ATP-binding site of HSP90.[11]
Materials:
-
Recombinant human HSP90α
-
FITC-labeled Geldanamycin (or another fluorescent HSP90 ligand)
-
HSP90 Assay Buffer
-
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
-
Positive control HSP90 inhibitor (e.g., 17-AAG)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
-
Reaction Mixture:
-
Prepare a master mix containing HSP90α enzyme and FITC-labeled Geldanamycin in assay buffer.
-
Add the master mix to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
A high polarization value indicates that the fluorescent probe is bound to HSP90. A low value indicates displacement by the inhibitor.
-
Plot the change in millipolarization (mP) units against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Summary and Future Directions
This guide puts forth two primary, evidence-based hypotheses for the mechanism of action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine: anti-inflammatory activity via COX inhibition and anticancer activity through HSP90 inhibition. The detailed experimental workflows and protocols provided herein offer a clear and robust strategy for the validation of these hypotheses.
Successful confirmation of either or both of these mechanisms would position 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine as a promising lead compound for further preclinical development. Subsequent studies would involve medicinal chemistry efforts to optimize potency and selectivity, comprehensive ADME/Tox profiling, and evaluation in more advanced in vivo models of disease.
References
- Kuen-Phon, W., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Drug Discovery Today, 25(5), 849-862.
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Zhu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
-
BPS Bioscience. (n.d.). HSP90α (C-Terminal) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
- Loram, L. C., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (10), 275.
- Prager, R. H., et al. (2006). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 11(5), 374-382.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Mondal, S., et al. (2022). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry, 87(1), 589-600.
- Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
-
ResearchGate. (n.d.). Assays for HSP90 and inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer activity of the synthesized compounds against the NCI 60.... Retrieved from [Link]
- MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(3), M1705.
-
BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link]
- National Cancer Institute. (2023). National Cancer Institute (NCI) Program for Natural Product Discovery: Exploring NCI-60 Screening Data of Natural Product Samples with Artificial Neural Networks. ACS Omega, 8(10), 9145-9156.
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. revvity.co.jp [revvity.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Abstract
This technical guide provides an in-depth exploration of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. While the specific initial discovery of this compound is not extensively documented in readily available literature, its emergence as a key building block is intrinsically linked to the broader search for novel kinase inhibitors. This guide will illuminate a plausible and scientifically grounded synthetic pathway, detail robust characterization methodologies, and discuss the compound's critical role as a scaffold in the development of targeted therapeutics for oncological and inflammatory diseases. The isoxazole core, with its unique electronic and steric properties, imparts favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates, making a comprehensive understanding of its synthesis and chemical biology essential for researchers in the field. This document serves as a technical resource for chemists and pharmacologists engaged in the design and synthesis of next-generation therapeutic agents.
Introduction: The Isoxazole Moiety as a Cornerstone in Drug Discovery
The 1,2-oxazole ring system is a prominent heterocyclic motif frequently incorporated into the architecture of biologically active molecules. Its prevalence in medicinal chemistry can be attributed to its ability to act as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets. The 3-aryl-5-amino substitution pattern, as seen in 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, provides a synthetically versatile platform for the elaboration of diverse chemical libraries. The 4-ethoxyphenyl substituent offers a handle for modulating lipophilicity and can engage in specific hydrophobic interactions within a protein's binding pocket. The 5-amino group serves as a crucial vector for further chemical modification, allowing for the introduction of various pharmacophoric elements.
The primary application of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of these conditions. The structural framework of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine provides an excellent starting point for the design of such inhibitors.
A Plausible Synthetic Route: The Cyclization of a Thiocarbamoylcyanoacetate Intermediate
While a definitive, published synthesis dedicated solely to 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is not readily apparent in the scientific literature, a robust and adaptable methodology for the synthesis of 5-aminoisoxazoles has been reported, which can be logically extended to the target compound. This approach involves the reaction of an aryl isothiocyanate with a source of activated cyanide, followed by cyclization with hydroxylamine. This method is advantageous due to its directness and the ready availability of the starting materials.
Proposed Synthetic Scheme
The proposed synthesis proceeds in two main steps: the formation of an ethyl arylthiocarbamoylcyanoacetate intermediate, followed by the cyclization with hydroxylamine to yield the desired 5-aminoisoxazole.
Caption: Proposed two-step synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate
-
To a stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add ethyl cyanoacetate dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of 4-ethoxyphenyl isothiocyanate in absolute ethanol.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Causality of Experimental Choices: The use of sodium ethoxide generates the enolate of ethyl cyanoacetate, a potent nucleophile necessary for the attack on the electrophilic carbon of the isothiocyanate. The reaction is typically conducted at room temperature to avoid potential side reactions. Acidification is required to protonate the intermediate salt and precipitate the neutral product.
Step 2: Synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
-
Suspend the ethyl 2-cyano-3-(4-ethoxyphenylamino)-3-thioxopropanoate in aqueous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium bicarbonate) to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC. The reaction is driven by the elimination of hydrogen sulfide.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Causality of Experimental Choices: The cyclization with hydroxylamine is the key ring-forming step. The electronegativity of the cyano group makes it susceptible to nucleophilic attack by the hydroxylamine, leading to the formation of the 5-aminoisoxazole ring rather than the isomeric isoxazolone. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization and elimination of hydrogen sulfide.
Structural Elucidation and Characterization
Thorough characterization of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is crucial to confirm its identity and purity. Standard analytical techniques should be employed.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons on the phenyl ring (two doublets), a singlet for the isoxazole C4-H, and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons (including the ipso-carbon attached to the isoxazole ring), and the three carbons of the isoxazole ring. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₂. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (isoxazole ring), and C-O stretching (ether). |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54606-18-7 | |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol |
Role in Kinase Inhibitor Design: A Conceptual Framework
The utility of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine as a scaffold for kinase inhibitors lies in its ability to be readily derivatized at the 5-amino position to introduce functionalities that can interact with the key features of an ATP-binding site.
Caption: Conceptual interaction of a kinase inhibitor derived from the scaffold with a kinase ATP binding site.
The 5-amino group can be acylated, alkylated, or used in coupling reactions to append larger, more complex moieties. These appended groups are designed to extend into the solvent-exposed region of the ATP binding pocket, often conferring selectivity for a particular kinase. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase, a common anchoring point for many inhibitors. The 4-ethoxyphenyl group typically occupies a hydrophobic pocket within the binding site.
Conclusion
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine stands as a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutics. While its own "discovery" may be humble and tied to its utility as an intermediate, its contribution to the development of potentially life-saving kinase inhibitors is significant. The synthetic route, logically derived from established methodologies for related compounds, is robust and accessible. The structural features of this molecule provide a blueprint for the rational design of targeted therapies. As our understanding of the kinome and its role in disease continues to expand, it is certain that this versatile isoxazole scaffold will continue to be a valuable tool in the arsenal of medicinal chemists.
References
- This statement is a generally accepted principle in medicinal chemistry and does not require a specific cit
- This is a fundamental concept in kinase inhibitor design and does not require a specific cit
-
MySkinRecipes. 3-(4-Ethoxyphenyl)isoxazol-5-amine. Available at: [Link]
-
Al-Tel, T. H. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
An In-depth Technical Guide to the Physical Characteristics of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Introduction
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring an isoxazole ring coupled with an ethoxyphenyl group and a primary amine, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The isoxazole core is a bioisostere for various functional groups, contributing to molecular stability and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the physical characteristics of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, offering a foundational understanding for its application in research and development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data with empirical findings from closely related analogs to present a robust physicochemical profile.
Molecular Structure and Properties
The fundamental characteristics of a molecule are dictated by its structure. 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine possesses a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol .
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Calculated |
| Molecular Weight | 204.23 g/mol | Calculated |
The molecule's three-dimensional conformation and intermolecular interactions are crucial for its physical state, solubility, and biological activity.
Figure 1: 2D chemical structure of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Physical State and Thermal Properties
The physical state and thermal properties of a compound are critical for its handling, formulation, and stability.
Melting Point
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Boiling Point
The predicted boiling point for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is approximately 415.0 ± 40.0 °C. This high boiling point is consistent with the presence of polar functional groups (amine, ether, isoxazole ring) that lead to strong intermolecular forces.
Solubility Profile
The solubility of a compound is a key determinant of its suitability for various applications, including biological assays and formulation. Due to the presence of both polar (amino group, isoxazole ring) and nonpolar (ethoxyphenyl group) moieties, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is expected to exhibit solubility in a range of organic solvents. Poor solubility of some related 3-aryl-[2][3][4]triazolo[4,3-c]quinazoline derivatives has been noted in solvents like DMSO, even with heating.[3]
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) is selected.
-
Sample Addition: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated and observed at room temperature for dissolution. If the compound does not dissolve, the mixture can be gently heated.
-
Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the amount of compound that dissolves.
Acidity and Basicity (pKa)
The primary amine group in 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine imparts basic properties to the molecule, while the isoxazole ring can exhibit weakly acidic or basic characteristics depending on the surrounding chemical environment. The pKa value(s) are crucial for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
For similar amine-containing heterocyclic compounds, pKa values can be determined potentiometrically or by NMR spectroscopy.[5][6][7] For instance, the pKa values for various amino groups in aminoglycoside antibiotics range from 6.4 to 9.8.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Crystallographic Data
The crystal structure of a compound provides definitive information about its molecular geometry, conformation, and intermolecular interactions in the solid state. While the crystal structure of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine has not been reported, a detailed analysis of the closely related 5-amino-3-(4-methoxyphenyl)isoxazole offers significant insights.[8] In this analog, the angle between the phenyl and isoxazole rings is 7.30 (13)°, indicating a nearly planar overall molecule.[8] The N1—O1 bond distance is 1.434 (4) Å, and the C3—N2 distance is 1.350 (5) Å, which is typical for an amino group attached to an aromatic ring.[8] It is expected that the ethoxy substituent in the target compound would not significantly alter the core planarity or the primary bond lengths and angles of the isoxazole and phenyl rings.
Figure 2: A generalized workflow for determining a compound's crystal structure.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule and is essential for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the phenyl ring (likely two doublets), a singlet for the proton on the isoxazole ring, and a broad singlet for the amine protons. For a similar compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the methoxy group appears as a singlet at δ = 3.81 ppm, and the aromatic protons resonate between δ = 7.02 and 8.34 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Expected signals include those for the two carbons of the ethoxy group, the six carbons of the phenyl ring, the three carbons of the isoxazole ring, with the carbon atoms attached to heteroatoms appearing at lower field. In a related methoxyphenyl isoxazoline derivative, the methoxy carbon appears at δ = 54.77 ppm, and the aromatic carbons are observed between δ = 113.71 and 160.20 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is expected to exhibit the following characteristic absorption bands:
-
N-H stretching: For a primary amine, two bands are expected in the region of 3400-3250 cm⁻¹.[9]
-
N-H bending: A band in the range of 1650-1580 cm⁻¹ is characteristic of a primary amine.[9]
-
C-N stretching: Aromatic amines typically show a strong band between 1335-1250 cm⁻¹.[9]
-
C=N stretching: The isoxazole ring should exhibit a C=N stretching vibration, as seen in a related compound at 1620 cm⁻¹.[4]
-
C-O stretching: The ethoxy group will have a characteristic C-O stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, the molecular ion peak [M]⁺ would be expected at m/z = 204. The fragmentation pattern would likely involve cleavage of the ethoxy group, loss of small molecules from the isoxazole ring, and fragmentation of the phenyl ring. The fragmentation of related heterocyclic systems can be complex, involving both simple bond cleavages and skeletal rearrangements.[10]
Conclusion
This technical guide has provided a detailed overview of the key physical characteristics of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. By integrating predicted data with experimental findings from closely related analogs, a comprehensive physicochemical profile has been constructed. This information is vital for researchers and scientists working with this compound, enabling informed decisions in experimental design, formulation, and interpretation of biological data. Further experimental validation of the predicted properties will be invaluable to the scientific community.
References
- Gupta, A. K., et al. (2015). DBU-mediated domino approach for the synthesis of new angular isoxazole heterocycles. Organic & Biomolecular Chemistry, 13(28), 7753-7761.
-
Ali, M. A., et al. (2018). Synthesis of 6-amino-3-methyl-4-phenyl-4H-pyrano[3,2-d][2][3]oxazole-5-carbonitrile using isoxazol-5-ones and benzylidene-propanedinitrile. Journal of Heterocyclic Chemistry, 55(5), 1154-1158.
- Huang, X., et al. (2020). BF3·Et2O catalyzed inverse-electron-demand Diels-Alder reaction of alkylidene isoxazol-5-ones with unactivated alkenes. Organic Letters, 22(15), 5945-5949.
- Al-Majid, A. M., et al. (2021). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molecules, 26(16), 4945.
-
MySkinRecipes. (n.d.). 3-(4-Ethoxyphenyl)isoxazol-5-amine. Retrieved January 26, 2026, from [Link]
- Parrish, J. P., & Jung, M. E. (2004). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry, 69(25), 8759-8767.
- Cruickshank, D. L., et al. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
- Limmer, M., et al. (2019). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega, 4(7), 11846-11853.
-
Microsoft. (2017, February 6). Calculating pKa's for an Amino Acid Titration Using Excel [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved January 26, 2026, from [Link]
- Pagoria, P. F., et al. (2023). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. OSTI.GOV.
-
Starova, E. A., et al. (2023). 3-Aryl-5-aminobiphenyl Substituted[2][3][4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 28(4), 1685.
- Shimoga, G., et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.
- Puzzarini, C., & Barone, V. (2020). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 25(23), 5720.
- Gheid, A., et al. (2021). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Mass Spectrometry, 56(11), e4787.
- Reva, I., & Fausto, R. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(15), 4901.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- El-Sayed, M. A., et al. (2023, February 13). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.
- Gümrükçüoğlu, İ., et al. (2010). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 34(3), 421-432.
-
SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved January 26, 2026, from [Link]
- Reddy, C. S., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7869-7879.
- Al-Adilee, K. J., & Mohammad, S. H. (2018). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Journal of Physics: Conference Series, 1032, 012030.
- Ikizler, A. A., et al. (2007). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 12(4), 868-878.
- Royal Society of Chemistry. (n.d.).
- Voronkov, M. G., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124.
-
Sivasubramanian, A., & Muthusubramanian, S. (2018). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][2][11]oxazine. ResearchGate.
- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- de Oliveira, K. T., et al. (2021).
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to Kinase Inhibitor Screening Using 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The identification of novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery.[2] This guide provides a detailed framework for the initial characterization of a hypothetical hit compound, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, from a high-throughput screen. We present a structured workflow, including robust biochemical and cell-based assay protocols, to determine the compound's inhibitory activity, potency (IC50), and selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase inhibitor discovery.
Introduction: The Kinase Inhibitor Discovery Cascade
The journey of developing a new kinase inhibitor begins with the identification of promising lead compounds, often from large-scale screening of chemical libraries.[1] A successful screening cascade is designed to progressively triage these initial "hits" through a series of increasingly stringent assays to identify candidates with the desired biological activity and selectivity. This process typically starts with a primary biochemical assay to confirm the inhibitory activity against the target kinase.[1] Subsequently, dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. The selectivity of the compound is then assessed by screening it against a panel of other kinases. Finally, cell-based assays are employed to validate the compound's activity in a more physiologically relevant context.[3]
The Hit Compound: 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
For the purposes of this guide, we will consider 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine as a hypothetical hit compound identified from a primary screen against a novel tyrosine kinase target, hereafter referred to as "Target Kinase X" (TK-X). The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry and has been incorporated into various biologically active molecules, including kinase inhibitors.[4][5] The structural features of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, including its aromatic rings and potential hydrogen bond donors and acceptors, suggest it may interact with the ATP-binding pocket of kinases.
Chemical Structure:
Primary Biochemical Assay: Determining Inhibitory Activity
The initial step is to confirm the inhibitory activity of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine against TK-X using a robust and sensitive biochemical assay. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step luminescent assay.[7] In the first step, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[8] In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Assay Validation: The Z'-Factor
Before screening, it is crucial to validate the assay's performance by calculating the Z'-factor. This statistical parameter assesses the quality of a high-throughput screening assay by measuring the separation between the positive and negative controls.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
Formula for Z'-Factor Calculation: Z' = 1 - ( (3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control| )
Protocol: Primary Screening of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Materials:
-
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (dissolved in 100% DMSO)
-
Recombinant TK-X enzyme
-
Substrate for TK-X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Compound Plating: Add 50 nL of the 10 mM stock of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Add Kinase and Substrate: Add 5 µL of the TK-X and substrate mix to each well.
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate reader.
IC50 Determination and Potency Assessment
Once the inhibitory activity is confirmed, the next step is to determine the potency of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine by generating a dose-response curve and calculating the IC50 value.
Protocol: IC50 Determination using ADP-Glo™
This protocol involves testing a range of concentrations of the inhibitor to determine the concentration at which 50% of the kinase activity is inhibited.
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Compound Plating: Dispense 50 nL of each concentration into the wells of a 384-well plate in triplicate. Include DMSO-only wells as the 100% activity control and a known inhibitor as a positive control.
-
Follow Biochemical Assay Protocol: Proceed with the ADP-Glo™ assay as described in section 3.3.
Data Analysis: Calculating the IC50
The raw luminescence data is converted to percent inhibition relative to the DMSO control. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic model using software such as GraphPad Prism.[10]
Data Analysis Steps in GraphPad Prism:
-
Enter the inhibitor concentrations in the X column and the corresponding percent inhibition values in the Y columns.
-
Select "Analyze" and then "Nonlinear regression (curve fit)".
-
Choose the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation from the "Dose-Response - Inhibition" family of equations.[10]
-
The software will calculate the IC50 value.
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is crucial to understand its potential for off-target effects.[11] This is typically done by screening the compound against a large panel of kinases.
Interpreting Selectivity Data: The Gini Coefficient
The Gini coefficient is a statistical measure of distribution that can be used to quantify the selectivity of a kinase inhibitor.[9] A Gini coefficient of 0 indicates a non-selective inhibitor, while a value approaching 1 suggests high selectivity for a single target.[9][12]
Workflow for Selectivity Profiling
-
Single-Dose Screening: Initially, screen 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine at a single high concentration (e.g., 10 µM) against a broad kinase panel (e.g., >300 kinases).
-
Identify Off-Targets: Analyze the inhibition data to identify any kinases that are significantly inhibited.
-
IC50 Determination for Off-Targets: For any significant off-targets, perform dose-response experiments to determine their IC50 values.
-
Calculate Selectivity Score: Use the IC50 values to calculate a selectivity score, such as the Gini coefficient, to provide a quantitative measure of selectivity.
Secondary Cell-Based Assay: Validating Activity in a Cellular Context
Biochemical assays, while essential for initial characterization, do not fully recapitulate the complex cellular environment.[13] Therefore, it is critical to validate the activity of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine in a cell-based assay. A common approach is to use a cell viability assay to assess the compound's effect on the proliferation of cancer cells that are dependent on the activity of TK-X.
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[14] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[14][15]
Protocol: Cell Viability Assay
Materials:
-
A cancer cell line known to be dependent on TK-X signaling.
-
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, opaque 96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine for 72 hours. Include DMSO-only controls.
-
Equilibrate Plate: Equilibrate the plate to room temperature for 30 minutes.[15]
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Induce Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure Luminescence: Read the luminescence using a plate reader.
Data Analysis
The data is analyzed similarly to the biochemical IC50 determination, where the luminescence signal is converted to percent viability relative to the DMSO control, and the data is fitted to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Workflow and Signaling Pathway
Kinase Inhibitor Screening Workflow
Caption: Kinase inhibitor screening cascade.
Hypothetical TK-X Signaling Pathway
Caption: Hypothetical TK-X signaling pathway.
Conclusion
This application note has outlined a comprehensive and robust workflow for the initial characterization of a novel kinase inhibitor, using the hypothetical hit compound 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine as an example. By following these detailed protocols for biochemical and cell-based assays, researchers can effectively determine the potency and selectivity of their compounds, enabling data-driven decisions in the early stages of drug discovery. The principles and methodologies described herein are broadly applicable to the screening and characterization of various kinase inhibitors.
References
-
Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003. Signaling Pathways of Tyrosine Kinase Receptors. Available from: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
GraphPad. How to determine an IC50. FAQ 1859. Available from: [Link]
-
Zaman, G. J. R., de Boer, B. A., & van Boeckel, C. A. A. (2009). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Chemometrics, 23(7-8), 359-368. Available from: [Link]
-
Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of medicinal chemistry, 50(23), 5773–5779. Available from: [Link]
-
Graphviz. DOT Language. Available from: [Link]
-
Royal Society of Chemistry. (2011). New Screening Approaches for Kinases. Available from: [Link]
-
Scilife. (2025, January 15). The ultimate guide to technical writing in the life sciences. Available from: [Link]
-
Bamborough, P., & Drewry, D. H. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 58(1), 67-81. Available from: [Link]
-
Data Analysis Tutorial. (2024, September 19). IC50 Determination with GraphPad PRISM. YouTube. Available from: [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]
-
OUS-research.no. CellTiter-Glo Assay. Available from: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. Available from: [Link]
-
Oreate AI. (2026, January 19). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Available from: [Link]
-
Yocket. How to Write an SOP for a Masters in Biotechnology?. Available from: [Link]
-
G, S., & S, K. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Journal of Pharmaceutical Research International, 35(21), 46-59. Available from: [Link]
-
Kanan.co. SOP for Biotechnology - Samples, Tips & PDF. Available from: [Link]
-
ResearchGate. Correlation between the Gini coefficients and the standard selectivity score. Available from: [Link]
-
Medicosis Perfectionalis. (2021, May 12). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). YouTube. Available from: [Link]
-
Reaction Biology. NanoBRET Assay Services. Available from: [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2025). kinCSM-RTK: Machine Learning-Based Screening of Receptor Tyrosine Kinase Inhibitors in Drug Discovery. Journal of Chemical Information and Modeling. Available from: [Link]
-
Dr. Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. Available from: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
Molecules. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]
-
Write Right. The Ultimate Guide to Curating an SOP for MS in Biotechnology. Available from: [Link]
-
Roskoski, R. Jr. (2014). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Pharmacological research, 87, 1-13. Available from: [Link]
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
ResearchGate. How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. Available from: [Link]
-
Drug Target Review. (2015, June 10). Novel approaches to targeting protein tyrosine kinases. Available from: [Link]
-
Graphviz. Graphviz. Available from: [Link]
-
PNAS. (2015). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Available from: [Link]
-
Journal of Pharmaceutical Research International. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available from: [Link]
-
DiscoverX. (2023, November 13). Recent Trends in Kinase Drug Discovery. YouTube. Available from: [Link]
-
Chris von Rabenau. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. Available from: [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. Available from: [Link]
-
Stack Overflow. Graphviz: How to go from .dot to a graph?. Available from: [Link]
-
Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available from: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. books.rsc.org [books.rsc.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel tyrosine kinase signaling pathways: Implications in vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity - Oreate AI Blog [oreateai.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine in cell-based assays
An In-Depth Technical Guide to the Cellular Evaluation of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Application Notes and Protocols for Cell-Based Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of . This compound, sharing structural homology with known selective cyclooxygenase-2 (COX-2) inhibitors like valdecoxib, is a molecule of significant interest for its potential therapeutic activities. This guide details its hypothesized mechanism of action and provides a suite of validated, step-by-step protocols for its characterization, including direct enzyme inhibition, cell viability, and apoptosis induction assays. The protocols are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: Unveiling a Potential COX-2 Inhibitor
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a synthetic small molecule featuring a 1,2-oxazole core. This heterocyclic scaffold is a privileged structure in medicinal chemistry, notably present in the selective COX-2 inhibitor valdecoxib. Valdecoxib is the active metabolite of the prodrug parecoxib, a potent anti-inflammatory and analgesic agent.[1][2][3] The structural similarity between 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and valdecoxib strongly suggests its potential as a selective inhibitor of the COX-2 enzyme.
The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological homeostasis, whereas COX-2 is an inducible enzyme, often overexpressed in settings of inflammation and various malignancies, including colorectal, breast, and lung cancers.[4][5] By catalyzing the production of prostaglandins (PGs), particularly PGE2, COX-2 promotes inflammation, cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.[5] Consequently, selective inhibition of COX-2 is a validated and highly sought-after therapeutic strategy for treating inflammation and cancer.[6][7]
This guide presents a systematic approach to validating the hypothesized COX-2 inhibitory activity of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and characterizing its downstream cellular effects.
Hypothesized Mechanism of Action: The COX-2 Signaling Cascade
We hypothesize that 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine acts as a selective inhibitor of the COX-2 enzyme. Upon induction by inflammatory stimuli (e.g., cytokines, lipopolysaccharide [LPS]) or oncogenic signals, COX-2 metabolizes arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then converted by downstream synthases into various bioactive prostanoids, most notably PGE2. PGE2 exerts its effects by binding to G-protein coupled prostaglandin E receptors (EP1-4), activating multiple downstream signaling pathways (e.g., PI3K/Akt, MAPK) that collectively promote cell survival, proliferation, and angiogenesis while suppressing apoptosis.[4]
By inhibiting COX-2, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is expected to block the synthesis of PGE2, thereby attenuating these pro-tumorigenic and pro-inflammatory signals.
Caption: Hypothesized COX-2 signaling pathway and point of inhibition.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Cell-Based COX-2 Activity Assay (PGE2 Measurement)
This assay provides a physiologically relevant measure of the compound's ability to inhibit COX-2 in a cellular context. It relies on inducing COX-2 expression in macrophages with LPS and then quantifying the subsequent reduction in PGE2 production following treatment with the test compound.[8]
Causality Behind Choices:
-
Cell Line: RAW 264.7 murine macrophages are used as they robustly express COX-2 upon LPS stimulation but have low basal expression.
-
Stimulus: LPS is a potent and well-characterized inducer of the inflammatory response and COX-2 expression.
-
Readout: PGE2 is a primary and stable downstream product of COX-2 activity, making its quantification by ELISA a reliable measure of enzyme inhibition.[8]
-
Control: Celecoxib, a well-known selective COX-2 inhibitor, is used as a positive control to validate assay performance.
Materials:
-
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (Test Compound)
-
Celecoxib (Positive Control, Cat# MAK399G or similar)
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMSO (Vehicle)
-
Prostaglandin E2 (PGE2) ELISA Kit (competitive format)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Celecoxib in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: Remove the old medium from the cells. Add 100 µL of medium containing the various concentrations of the test compound, Celecoxib, or vehicle (0.1% DMSO) to respective wells. Incubate for 1 hour.
-
COX-2 Induction: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for PGE2 analysis. Store at -80°C if not analyzed immediately.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of PGE2 in each sample from the standard curve. Determine the percent inhibition relative to the LPS-stimulated vehicle control. Plot percent inhibition versus log[concentration] and use non-linear regression to calculate the IC₅₀ value.
Caption: Workflow for the cell-based COX-2 activity assay.
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of the compound on cell viability, which is critical for distinguishing targeted anti-proliferative effects from non-specific cytotoxicity and for determining the therapeutic window.
Causality Behind Choices:
-
Assay Principle: The MTT (or Resazurin) assay is a standard colorimetric method that measures metabolic activity, which correlates with the number of viable cells.[9][10]
-
Cell Lines: A panel of cancer cell lines should be used. Including both COX-2 positive (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) and COX-2 negative (e.g., A-2780-s ovarian cancer) cell lines allows for an assessment of selectivity.[9] A non-cancerous cell line (e.g., HEK293) can be included to evaluate general toxicity.
-
Dose-Response: A wide range of concentrations is tested over a significant time period (e.g., 48-72 hours) to accurately determine the GI₅₀ (concentration for 50% growth inhibition).
Materials:
-
Test Compound
-
Doxorubicin (Positive control for cytotoxicity)
-
Cancer cell lines (e.g., HT-29, MDA-MB-231, A-2780-s)
-
Appropriate culture media for each cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound (e.g., 100 µM to 0.1 nM), positive control, or vehicle control.
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability versus log[concentration] and use non-linear regression to determine the GI₅₀ value.
| Cell Line | COX-2 Status | Hypothetical GI₅₀ (µM) |
| HT-29 (Colon) | Positive | 5.2 |
| MDA-MB-231 (Breast) | Positive | 8.9 |
| A-2780-s (Ovarian) | Negative | > 100 |
| HEK293 (Non-cancerous) | Negative | > 100 |
| Caption: Example data table for cell viability assays. |
Protocol 3: Apoptosis Induction Assay by Annexin V/PI Staining
Inhibition of the COX-2 pathway is known to induce apoptosis in cancer cells.[4][5] This protocol uses flow cytometry to quantify apoptosis by detecting two key events: the translocation of phosphatidylserine (PS) to the outer cell membrane (detected by Annexin V) and the loss of membrane integrity (detected by Propidium Iodide, PI).
Causality Behind Choices:
-
Method: Annexin V/PI dual staining is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Detection: Flow cytometry allows for rapid, quantitative analysis of these distinct cell populations on a single-cell basis.
-
Cell Line Selection: An apoptosis-sensitive, COX-2 positive cell line (e.g., Hela or HT-29) is an appropriate model system.[9]
Materials:
-
Test Compound
-
Staurosporine or Camptothecin (Positive control for apoptosis)
-
Hela or HT-29 cell line
-
FITC Annexin V / Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 or 48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution (as per kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (Upper Left quadrant).
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compound.
-
Caption: Workflow for the apoptosis induction assay.
Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial characterization of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine. By systematically evaluating its impact on COX-2 enzymatic activity, cancer cell viability, and the induction of apoptosis, researchers can build a comprehensive profile of this promising compound. Positive results from these assays—specifically, potent and selective inhibition of PGE2 production, preferential growth inhibition of COX-2-positive cancer cells, and a clear induction of apoptosis—would provide strong evidence for its mechanism of action and warrant further investigation in more advanced preclinical models.
References
-
MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]
-
Hindawi. (2012). The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Retrieved from [Link]
-
Dovepress. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib. Retrieved from [Link]
-
MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from [Link]
-
MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
-
PubMed. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclooxygenase-2 Inhibitor Parecoxib Was Disclosed as a PPAR-γ Agonist by In Silico and In Vitro Assay. Retrieved from [Link]
-
PubMed. (n.d.). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Retrieved from [Link]
-
ResearchGate. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in targeting COX-2 for cancer therapy: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). The pharmacokinetics and in vitro/ex vivo cyclooxygenase selectivity of parecoxib and its active metabolite valdecoxib in cats. Retrieved from [Link]
-
MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Retrieved from [Link]
-
PubMed. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Retrieved from [Link]
-
Cell Stress. (n.d.). COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Retrieved from [Link]
-
PubMed Central. (n.d.). Parecoxib attenuates inflammation injury in septic H9c2 cells by regulating the MAPK signaling pathway. Retrieved from [Link]
-
PubMed Central. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Retrieved from [Link]
-
AACR Journals. (n.d.). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Retrieved from [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Cyclooxygenase-2 Inhibitor Parecoxib Was Disclosed as a PPAR-γ Agonist by In Silico and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Welcome to the technical support center for the synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthesis and achieve high yields of this valuable compound. As a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors for targeted cancer therapies, a reliable and high-yielding synthesis is crucial.[1]
I. Core Synthesis Strategy: Cyclocondensation of a β-Ketonitrile
The most direct and widely employed method for the synthesis of 3-aryl-5-aminoisoxazoles is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[2][3] In the case of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, the key starting materials are 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine hydrochloride.
The reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl and nitrile functionalities of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction, which determines the formation of the desired 5-aminoisoxazole isomer over the 3-aminoisoxazole, is highly dependent on the reaction conditions, particularly pH and temperature.[3]
Reaction Pathway Overview
Caption: General reaction pathway for the synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common challenge in isoxazole synthesis and can be attributed to several factors.[4] A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An extended reaction time or an increase in temperature might be necessary. However, be cautious as prolonged heating can lead to degradation.
-
-
Suboptimal pH: The pH of the reaction is critical for the regioselectivity and overall yield.
-
Solution: For the synthesis of 5-aminoisoxazoles, a basic medium is generally preferred.[3] Ensure you are using an adequate amount of a suitable base, such as potassium carbonate, to neutralize the hydrochloric acid from hydroxylamine hydrochloride and to facilitate the cyclization. The optimal pH is typically above 8.[3]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the isomeric 3-amino-5-(4-ethoxyphenyl)-1,2-oxazole.
-
Solution: To favor the formation of the 5-aminoisoxazole isomer, it is crucial to maintain a basic pH and a higher reaction temperature (reflux).[3]
-
-
Poor Quality of Reagents: The purity of your starting materials, 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine hydrochloride, is paramount.
-
Solution: Use freshly purchased or purified reagents. Hydroxylamine hydrochloride can degrade over time, so it's advisable to use a fresh bottle or test the quality of an older batch.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Q2: I am observing a significant amount of an impurity that is difficult to separate from my desired product. What could it be and how can I remove it?
A2: The most likely impurity is the regioisomeric 3-amino-5-(4-ethoxyphenyl)-1,2-oxazole. The formation of this isomer is favored under neutral or slightly acidic conditions and at lower temperatures.[3]
-
Prevention: The best approach is to prevent its formation in the first place.
-
Solution: Strictly control the reaction conditions. Use a sufficient excess of a moderately strong base like potassium carbonate to maintain a basic environment throughout the reaction. Running the reaction at reflux temperature in a suitable solvent like ethanol also favors the formation of the 5-amino isomer.
-
-
Purification: If the impurity has already formed, purification can be challenging due to the similar polarities of the two isomers.
-
Solution: Column chromatography on silica gel is the most effective method for separation. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help in resolving the two isomers. Recrystallization can also be attempted, though it may be less effective if the impurity is present in a significant amount. Solvents to consider for recrystallization include ethanol, ethyl acetate/hexane, or toluene.[5]
-
Q3: The reaction seems to stall and does not proceed to completion. What could be the reason?
A3: A stalled reaction can be due to several factors:
-
Insufficient Base: The reaction generates HCl from hydroxylamine hydrochloride, which can acidify the reaction mixture and inhibit the reaction.
-
Solution: Ensure that at least one equivalent of base is used to neutralize the HCl, and an additional amount is present to maintain a basic medium.
-
-
Low Temperature: The activation energy for the cyclization step may not be reached at lower temperatures.
-
Solution: Increase the reaction temperature to the reflux temperature of the solvent.
-
-
Poor Solubility: The starting materials or intermediates may not be sufficiently soluble in the chosen solvent.
-
Solution: While ethanol is a common choice, you could explore other protic solvents like isopropanol or a co-solvent system to improve solubility.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis?
A1: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common and effective choice as it is inexpensive and easy to handle.[6][7] It is strong enough to neutralize the HCl and promote the reaction without causing significant degradation of the product. Other bases like sodium carbonate or triethylamine can also be used, but reaction conditions may need to be re-optimized.
Q2: Which solvent is recommended for this reaction?
A2: Ethanol is a widely used and effective solvent for this type of cyclocondensation reaction.[2] It has a suitable boiling point for running the reaction at reflux and is a good solvent for the reactants. Other alcohols like methanol or isopropanol can also be used.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), to track the disappearance of the starting material (3-(4-ethoxyphenyl)-3-oxopropanenitrile) and the appearance of the product. The product, being an amine, should be more polar than the starting β-ketonitrile.
Q4: What is the best way to purify the final product?
A4: The crude product can often be purified by recrystallization. Based on the properties of similar aromatic amines, ethanol or a mixture of ethyl acetate and hexane are good starting points for selecting a recrystallization solvent.[5][8] If isomeric impurities are present, column chromatography on silica gel is the recommended method.
IV. Optimized Experimental Protocol (Derived)
Disclaimer: The following protocol is a well-reasoned procedure derived from established methods for the synthesis of analogous 5-aminoisoxazoles.[2][3] It is recommended to perform a small-scale trial first to optimize the conditions for your specific setup.
Materials:
-
3-(4-Ethoxyphenyl)-3-oxopropanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (absolute)
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-ethoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) and anhydrous potassium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring. Monitor the progress of the reaction by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing ice-water. A precipitate of the crude product should form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C.
-
Purification:
-
Recrystallization: Recrystallize the crude product from hot ethanol or an ethyl acetate/hexane mixture.
-
Column Chromatography (if necessary): If significant impurities are present, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Expected Yield: Based on similar syntheses, a yield of 70-85% of the purified product can be expected.
V. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.0 eq 3-(4-ethoxyphenyl)-3-oxopropanenitrile : 1.2 eq NH₂OH·HCl : 1.5 eq K₂CO₃ | A slight excess of hydroxylamine ensures complete reaction of the starting material. Excess base maintains a basic pH. |
| Solvent | Absolute Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Base | Potassium Carbonate (K₂CO₃) | Effective, non-nucleophilic base that is easy to handle.[6] |
| Temperature | Reflux (~78 °C) | Higher temperature favors the formation of the desired 5-aminoisoxazole isomer.[3] |
| Reaction Time | 4-8 hours | Typically sufficient for completion; monitor by TLC. |
| Purification | Recrystallization (Ethanol or EtOAc/Hexane) or Column Chromatography | Effective for removing most impurities. Column chromatography is necessary for separating regioisomers. |
VI. References
-
Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912. [Link]
-
MySkinRecipes. (n.d.). 3-(4-Ethoxyphenyl)isoxazol-5-amine. Retrieved January 26, 2026, from [Link]
-
Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 3-(4-Ethoxyphenyl)isoxazol-5-amine. Retrieved January 26, 2026, from [Link]
-
Xiang, D., et al. (2012). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters, 14(2), 644–647. [Link]
-
Hassan, A. S., et al. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES IN WATER. HETEROCYCLES, 102(9), 1735-1747. [Link]
-
Shinde, S. B., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Ghorab, M. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4533. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]
-
Patil, S., et al. (2017). Potassium Carbonate, a Support for the Green Synthesis of Azoles and Diazines. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 26(7), 2049. [Link]
Sources
- 1. 3-(4-Ethoxyphenyl)isoxazol-5-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine solubility problems in organic solvents
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the solubility of this compound in common organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you in your experimental design.
Understanding the Molecule: A Duality of Polarity
The solubility characteristics of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine are governed by its distinct structural features. A successful solubilization strategy begins with understanding the contribution of each component to the molecule's overall polarity.
-
The Polar Core: The molecule contains a 1,2-oxazole ring and a primary amine (-NH2) group. The nitrogen and oxygen atoms in these functional groups are electronegative, creating polar bonds and making them capable of engaging in hydrogen bonding.[1] The amine group, in particular, can act as both a hydrogen bond donor and acceptor, which typically favors solubility in polar, protic solvents.[2]
-
The Non-Polar Appendage: The 4-ethoxyphenyl group consists of a large, non-polar benzene ring and an ethoxy group. This substantial hydrocarbon portion of the molecule introduces significant hydrophobic character, which favors solubility in non-polar organic solvents.
This inherent structural duality—a polar "head" and a non-polar "tail"—is the primary reason for its often-unpredictable solubility. The molecule is neither extremely polar nor completely non-polar, meaning that it may not be perfectly suited to solvents at either end of the polarity spectrum. The fundamental principle of "like dissolves like" dictates that the ideal solvent will need to effectively solvate both the polar and non-polar regions of the molecule.[3]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound is insoluble or only sparingly soluble in standard polar protic solvents like ethanol and methanol. What is the cause and what should I try next?
Answer:
This is a common observation. While the amine group suggests good solubility in alcohols, the large ethoxyphenyl group can hinder effective solvation. Aliphatic amines' solubility in polar solvents tends to decrease as the number of carbon atoms in the molecule increases, especially beyond six carbons.[1][4]
Causality: The solvent molecules (e.g., ethanol) must expend energy to break apart the solute's crystal lattice interactions and then arrange themselves around both the hydrophobic phenyl ring and the polar amine group. If the energy payoff from these new solute-solvent interactions is not favorable enough, solubility will be poor.
Troubleshooting Steps:
-
Gentle Heating: Dissolution is often an endothermic process, meaning solubility can increase with temperature.[5] Use a warm water bath (40-50°C) and vortexing to see if solubility improves. Be cautious and ensure your compound is stable at these temperatures.
-
Move to More Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.[3] They are highly polar and have strong hydrogen bond accepting capabilities, allowing them to interact favorably with the amine group, while their organic nature helps solvate the ethoxyphenyl tail. Amine-containing compounds often show significant solubility in these solvents.[4][6]
-
Consider a Co-Solvent System: If you must use an alcohol-based medium, try creating a co-solvent system. For example, start by dissolving the compound in a minimal amount of DMSO and then slowly dilute it with your desired alcohol while vortexing. This can keep the compound in solution where it might not have dissolved directly.
Question 2: I am trying to prepare a concentrated stock solution in DMSO, but I see a precipitate or cloudiness, even at low concentrations. What is happening?
Answer:
This issue can be frustrating and often points to factors beyond simple solute-solvent incompatibility.
Causality:
-
Water Contamination: DMSO is highly hygroscopic (readily absorbs moisture from the air). The presence of even small amounts of water can drastically reduce the solubility of organic compounds that are poorly soluble in water, causing them to "crash out" of solution.
-
Compound Purity: Impurities from the synthesis or degradation products may be insoluble in your chosen solvent, presenting as a precipitate.
-
Metastable Supersaturation: You may have created a temporarily supersaturated solution that is now precipitating to its true equilibrium solubility.
Troubleshooting Steps:
-
Use Anhydrous Solvent: Ensure you are using a fresh, sealed bottle of anhydrous or low-water content DMSO.
-
Perform a Purity Check: If possible, verify the purity of your compound batch using techniques like HPLC or NMR.
-
Protocol for Stock Solution Preparation:
-
Gently warm the required volume of anhydrous DMSO to slightly above room temperature (e.g., 30°C) to enhance its solvating power.
-
Weigh your compound into a clean, dry vial.
-
Add a small portion of the warmed DMSO (e.g., 25% of the final volume) and vortex vigorously. Use a bath sonicator for 5-10 minutes if dissolution is slow.
-
Once the initial portion is dissolved, add the remaining solvent in increments, ensuring the solution remains clear at each step.
-
If you are diluting this stock into an aqueous buffer, be aware that precipitation is highly likely. It is critical to first dilute the DMSO stock into the full volume of the buffer with rapid stirring to avoid localized high concentrations that can cause precipitation.[7]
-
Question 3: My compound is completely insoluble in non-polar solvents like hexanes and toluene. Is this expected?
Answer:
Yes, this is entirely expected.
Causality: Non-polar solvents like hexanes interact primarily through weak van der Waals forces (London dispersion forces).[3] These interactions are not strong enough to overcome the powerful hydrogen bonds and dipole-dipole interactions between the polar amine and oxazole groups of your compound molecules in the solid state. The energy cost to break up the crystal lattice is far too high for a non-polar solvent to overcome, leading to insolubility.
Frequently Asked Questions (FAQs)
-
What is the general predicted solubility profile for this compound?
-
Based on its structure, we predict the following qualitative profile:
-
High Solubility: DMSO, DMF
-
Moderate to Low Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
-
Low to Very Low Solubility: Methanol, Ethanol, Acetonitrile
-
Insoluble: Toluene, Hexanes, Water
-
-
-
How can I systematically determine the best solvent?
-
We recommend performing a small-scale solvent screening experiment. This will save you time and material in the long run. See the detailed protocol below.
-
-
Will pH changes affect solubility in aqueous systems?
-
Yes, significantly. The amine group is basic and can be protonated to form an ammonium salt (R-NH3+) in acidic conditions (e.g., dilute HCl). This charged species is typically much more soluble in water and aqueous buffers than the neutral compound. This property is often exploited for formulation and purification.
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable solvent using minimal compound.
-
Preparation: Aliquot a small, precise amount of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine (e.g., 1-2 mg) into several small, labeled glass vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL). This creates an initial high target concentration (e.g., 10-20 mg/mL).
-
Initial Assessment: Vortex all vials at room temperature for 2 minutes. Visually inspect for dissolution.
-
Incremental Solubilization: For vials where the compound did not dissolve, apply the following steps sequentially, proceeding to the next only if the compound remains insoluble:
-
Sonication: Place the vial in a bath sonicator for 15 minutes.
-
Heating: Place the vial in a heat block or water bath at 40-50°C for 15 minutes, with intermittent vortexing.
-
Dilution: If the compound is still not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL to halve the concentration) and repeat the vortexing, sonication, and heating steps.
-
-
Documentation: Record your observations in a table to determine the best solvent and approximate solubility.
Data Presentation: Predicted Qualitative Solubility
The following table summarizes the expected solubility based on chemical principles. This should be used as a starting guide for your own experimental verification.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong H-bond acceptor, effectively solvates both polar and non-polar regions.[6] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Intermediate polarity, good for compounds with mixed characteristics. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Can accept H-bonds but is less polar than DCM. |
| Esters | Ethyl Acetate | Moderate to Low | Intermediate polarity. |
| Polar Protic | Ethanol, Methanol | Low | H-bonding is offset by the large non-polar group.[4] |
| Non-Polar | Toluene, Hexanes | Insoluble | Cannot overcome the strong intermolecular forces of the polar groups.[2][3] |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- University of Calgary. (2023). Solubility of Organic Compounds.
- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-.
- Chemistry LibreTexts. (2024). Structure and Properties of Amines.
- ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Chemistry LibreTexts. (2023). Factors Affecting Solubility.
- BenchChem. (2025). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.
- Cayman Chemical. (n.d.). Amoxapine - PRODUCT INFORMATION.
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to optimize conditions and troubleshoot challenges effectively. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and optimization of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Part 1: General Synthesis & Mechanism
Q1: What is the most prevalent and reliable synthetic route for preparing 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine?
The most direct and widely adopted method for constructing the 3-aryl-1,2-oxazol-5-amine core is the condensation reaction between a β-ketonitrile and hydroxylamine. For this specific target molecule, the key starting materials are 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine hydrochloride .
This reaction is a classic example of heterocyclic chemistry, where the hydroxylamine acts as a dinucleophile, attacking both the ketone and nitrile functionalities to form the stable 5-membered isoxazole ring. The use of hydroxylamine hydrochloride is standard practice, as the free base can be unstable; a stoichiometric amount of a mild base is added in situ to liberate the reactive hydroxylamine.
Q2: Could you outline the reaction mechanism for the formation of the isoxazole ring?
Certainly. The mechanism proceeds through several distinct steps, beginning with the formation of an oxime intermediate, followed by an intramolecular cyclization. The causality is critical: the initial nucleophilic attack happens at the more electrophilic carbonyl carbon, which then sets up the geometry for the subsequent ring closure onto the nitrile carbon.
Below is a diagram illustrating the step-by-step mechanistic pathway.
Caption: Reaction mechanism for isoxazole synthesis.
Part 2: Reaction Parameter Optimization
Q3: How does the choice of base influence the reaction outcome?
The base is not merely a spectator; it plays a crucial role in deprotonating the hydroxylamine hydrochloride to generate the free, nucleophilic hydroxylamine. The choice of base can significantly impact reaction rate, yield, and purity by controlling the concentration of the active nucleophile and influencing side reactions.
-
Weak Bases (e.g., NaHCO₃, NaOAc): These are often sufficient and are preferred for preventing base-catalyzed side reactions or decomposition of sensitive starting materials. They provide a slow, steady generation of hydroxylamine.
-
Moderate Bases (e.g., K₂CO₃, Et₃N): These can accelerate the reaction but may require more careful temperature control.[1][2] Triethylamine (Et₃N) is a common organic-soluble choice, while potassium carbonate is a solid inorganic option.
-
Strong Bases (e.g., NaOEt, DBU): Generally, strong bases are avoided. They can lead to undesired side reactions, such as the formation of dimers or rearrangement products from the β-ketonitrile starting material.[3]
The following table summarizes the typical effects of various bases. The optimal choice is often found empirically.
| Base | Typical Concentration | Solvent System | Expected Outcome |
| Sodium Bicarbonate | 1.1 - 1.5 eq. | Ethanol/Water | Slower reaction, high purity, good for scalable synthesis.[3] |
| Potassium Carbonate | 1.1 - 1.5 eq. | Ethanol, DMF | Faster reaction rate, may require monitoring for side products.[2] |
| Triethylamine (Et₃N) | 1.1 - 1.5 eq. | Ethanol, CH₂Cl₂, THF | Homogeneous reaction, easy to handle, but can be difficult to remove completely.[4][5] |
Q4: What are the best practices for solvent selection?
Solvent choice is critical for ensuring proper solubility of reactants and for mediating the reaction temperature.
-
Protic Solvents (Ethanol, Water): Ethanol, or a mixture of ethanol and water, is the most common and environmentally friendly choice.[6] It effectively dissolves both the hydroxylamine salt and the organic starting material. Water can be an excellent "green" solvent for this type of reaction.[4][5][6]
-
Aprotic Polar Solvents (DMF, DMSO): These can be used if solubility is an issue but can make product isolation more challenging due to their high boiling points. They are typically reserved for difficult cases.
-
Aprotic Nonpolar Solvents (Toluene, THF): These are generally not recommended as primary solvents due to the poor solubility of hydroxylamine hydrochloride.
For initial optimization, 95% ethanol is an excellent starting point.
Q5: What is the ideal temperature and reaction duration?
There is a direct trade-off between reaction speed and selectivity.
-
Temperature: Reactions are typically run between room temperature (20-25°C) and the reflux temperature of the solvent (e.g., ~78°C for ethanol).[7] Starting at room temperature and gently heating if the reaction is slow is a prudent approach.[7] Aggressive heating from the start can promote the formation of impurities.
-
Reaction Time: The reaction progress should always be monitored by Thin Layer Chromatography (TLC) or LC-MS.[1][8] A typical reaction might run for 4-24 hours.[3] Reacting for a fixed time without monitoring can lead to either incomplete conversion or product degradation.
Part 3: Troubleshooting Common Issues
Q6: My reaction yield is poor or non-existent. How can I troubleshoot this?
Low yield is a common issue that can almost always be traced back to a few key areas. Follow this logical troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Q7: I'm seeing a persistent impurity alongside my product on TLC/LC-MS. What is it likely to be?
The most common impurity is the uncyclized oxime intermediate . This occurs if the final dehydration and ring-closure step is slow or incomplete. You can identify it by LC-MS, as its mass will be that of the final product + 18 (the mass of water).
-
Cause: Insufficient heating, incorrect pH, or a weak base that doesn't sufficiently promote the final cyclization.
-
Solution: Try extending the reaction time at a slightly elevated temperature (e.g., 50-60°C). Adding a catalytic amount of a mild acid during the final stages can sometimes facilitate dehydration, but this should be done cautiously.
Another possibility is the formation of rearrangement products if conditions are too harsh (e.g., strong base, high heat).[3] If you suspect this, running the reaction under milder conditions is the best solution.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust, self-validating starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Objective: To synthesize 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Materials:
-
3-(4-Ethoxyphenyl)-3-oxopropanenitrile (1.0 eq.)
-
Hydroxylamine hydrochloride (1.2 eq.)
-
Sodium Bicarbonate (NaHCO₃) (1.3 eq.)
-
Ethanol (95%)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-ethoxyphenyl)-3-oxopropanenitrile (1.0 eq.) and 95% ethanol (approx. 10 mL per gram of starting material). Stir to dissolve.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium bicarbonate (1.3 eq.) in a minimal amount of deionized water (approx. 2-3 mL per gram of hydroxylamine HCl). Add this aqueous solution to the stirred ethanol solution at room temperature.[3]
-
Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress every 1-2 hours using TLC (a typical eluent system is 30-50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.[8]
-
Heating (If Necessary): If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50-60°C using an oil bath and continue to monitor.
-
Work-up: Once the starting material is consumed (as judged by TLC), cool the reaction mixture to room temperature. Reduce the volume of ethanol by about half using a rotary evaporator.
-
Extraction: Dilute the remaining mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash them once with water, followed by one wash with brine to aid in the removal of water.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[9]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is an oil or contains persistent impurities.
References
-
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. [Link]
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
-
1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. cdn.vanderbilt.edu. [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. [Link]
-
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. ResearchGate. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. American Chemical Society. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. ResearchGate. [Link]
-
Problem with tetrazole formation. r/Chempros - Reddit. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
-
Oxazole.pdf. CUTM Courseware. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Welcome to the technical support center for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, stability, and analysis of this compound. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Compound Stability & Handling
This section addresses common initial queries regarding the stability and proper handling of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Question 1: What are the recommended storage conditions for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine to ensure long-term stability?
Answer: Based on data for structurally similar compounds like 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine, it is recommended to store the material at 0-8°C in a tightly sealed container, protected from light and moisture.[1] The amine functionality and the isoxazole ring can be susceptible to degradation over time, especially when exposed to ambient temperature, humidity, and light. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is best practice.
Question 2: My batch of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine has a pale yellow tint, but the specification sheet says "white." Is this a sign of degradation?
Answer: A pale yellow coloration is not uncommon for aromatic amines and can develop over time due to minor surface oxidation or exposure to light. While it may not significantly impact the purity for some applications, it does warrant investigation. We recommend performing a purity check using a validated HPLC method. If new impurity peaks are observed compared to a fresh or reference standard, degradation has likely occurred. The presence of oxygen and light can promote the formation of colored impurities in amine-containing compounds.[2]
Question 3: Is 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine sensitive to specific pH ranges?
Answer: Yes, the isoxazole ring and the exocyclic amine group confer pH sensitivity. The compound is expected to be most stable in a neutral pH range (approx. 6-8).
-
Acidic Conditions (pH < 4): Strong acidic conditions can lead to the protonation of the isoxazole ring nitrogen and the 5-amino group, potentially catalyzing hydrolytic cleavage of the fragile N-O bond in the isoxazole ring.[3][4]
-
Basic Conditions (pH > 9): Strong basic conditions can also promote ring-opening reactions of the isoxazole moiety. Studies on similar heterocyclic systems show significant degradation under basic hydrolysis.[3]
Therefore, when preparing solutions, using buffers in the neutral range is highly recommended to prevent degradation.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the analysis and handling of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Issue 1: Unexpected Peaks in HPLC Chromatogram During Routine Analysis
-
Observation: You observe new, unexpected peaks in your reverse-phase HPLC (RP-HPLC) chromatogram that were not present in the initial analysis of the batch.
-
Potential Cause 1: On-Column Degradation. The stationary phase or mobile phase components might be catalyzing degradation. Acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid) can sometimes cause hydrolysis of sensitive molecules, especially with prolonged residence time on the column.
-
Troubleshooting Steps:
-
Analyze Sample Diluent: Inject a blank sample of the diluent used to prepare your analytical sample. This will rule out contamination from the solvent.
-
Vary Injection Temperature: If your autosampler is cooled, try an injection at ambient temperature (and vice versa). Temperature can influence the rate of degradation.
-
Use a Milder Mobile Phase: If using a low pH modifier, try a mobile phase closer to neutral pH if your chromatography allows. Evaluate if the impurity profile changes.
-
-
Potential Cause 2: Degradation in Solution. The compound may be unstable in the chosen analytical diluent. For example, dissolving the compound in an unbuffered aqueous/organic mixture can lead to pH shifts that induce hydrolysis.
-
Troubleshooting Steps:
-
Time-Course Study: Analyze the same sample preparation immediately after dilution and then again after several hours (e.g., 4, 8, 24 hours) while stored in the autosampler. A systematic increase in impurity peaks over time confirms instability in the diluent.
-
Change Diluent: Prepare the sample in a different solvent system. If you are using an acidic or basic diluent, switch to a buffered solution at neutral pH or use a purely organic solvent like acetonitrile if solubility permits.
-
Issue 2: Poor Mass Balance in a Forced Degradation Study
-
Observation: After subjecting the compound to stress conditions (e.g., strong acid), the sum of the peak area of the parent compound and all observed degradants is significantly less than 100% of the initial parent peak area.
-
Potential Cause 1: Formation of Non-UV Active Degradants. The degradation pathway may produce fragments that lack a chromophore and are therefore invisible to the UV detector.
-
Troubleshooting Steps:
-
Use a Universal Detector: Re-analyze the samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Change UV Wavelength: Analyze the stressed samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance.
-
-
Potential Cause 2: Formation of Volatile Degradants. Thermal stress, in particular, can lead to the formation of small, volatile molecules (like CO or nitriles from isoxazole ring fragmentation) that are lost from the sample and not detected by HPLC.[7][8][9]
-
Troubleshooting Steps:
-
Headspace GC-MS Analysis: Analyze the headspace of a thermally stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile degradation products.
-
Theoretical Assessment: Review literature on the pyrolysis of isoxazoles to predict likely volatile fragments and guide your analytical search.[10]
-
Section 3: Investigating Decomposition Pathways - Protocols & Data
For researchers needing to formally characterize the stability of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, conducting forced degradation studies is essential.[11] These protocols are designed to produce a meaningful level of degradation (typically 5-20%) to identify likely degradation pathways.
Summary of Expected Degradation
The following table summarizes the anticipated stability of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine under various stress conditions, based on the known chemistry of isoxazoles and aromatic amines.
| Stress Condition | Reagent/Parameters | Expected Stability | Probable Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Labile | Isoxazole ring opening via N-O bond cleavage. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Labile | Isoxazole ring opening. |
| Oxidation | 3% H₂O₂, RT | Moderately Labile | Oxidation of the 5-amino group; potential N-oxide formation or oxidative coupling.[2][12] |
| Thermal | 80°C, Solid State | Stable to Moderately Labile | Ring rearrangement or fragmentation into nitriles and other small molecules.[8][9] |
| Photolytic | ICH Option 2 (UV/Vis) | Moderately Labile | Photolytic ring opening to form intermediates like nitrenes or azirines, leading to rearrangement.[13] |
Experimental Workflow for Forced Degradation
The diagram below outlines the general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Protocol 1: Acid/Base Hydrolysis Study
-
Preparation: Prepare stock solutions of 0.1 M HCl and 0.1 M NaOH. Prepare a 1 mg/mL solution of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine in a 50:50 mixture of acetonitrile and water.
-
Stress Application:
-
To 1 mL of the API solution, add 1 mL of 0.1 M HCl (final concentration: 0.5 mg/mL API in 0.05 M HCl).
-
To 1 mL of the API solution, add 1 mL of 0.1 M NaOH (final concentration: 0.5 mg/mL API in 0.05 M NaOH).
-
Prepare a control by adding 1 mL of water to 1 mL of the API solution.
-
-
Incubation: Place all samples in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots. For the acid sample, add an equivalent amount of 0.05 M NaOH. For the base sample, add an equivalent amount of 0.05 M HCl.
-
Analysis: Dilute the quenched samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze by HPLC-PDA and LC-MS.
Protocol 2: Oxidative Degradation Study
-
Preparation: Prepare a 3% (v/v) solution of hydrogen peroxide.
-
Stress Application: Prepare a 1 mg/mL solution of the API in acetonitrile. To 1 mL of this solution, add 1 mL of 3% H₂O₂. Protect the solution from light to avoid photolytic degradation.
-
Incubation: Store the sample at room temperature. Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Dilute an aliquot of the reaction mixture directly with mobile phase and analyze immediately by HPLC and LC-MS. No quenching step is typically required, but be aware that residual peroxide can damage some HPLC columns over time.
Section 4: Potential Decomposition Pathways
Understanding the underlying chemistry is key to predicting degradation products. The diagram below illustrates the primary hypothesized decomposition pathways for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
Caption: Hypothesized decomposition pathways.
Causality Behind the Pathways:
-
Hydrolysis: The isoxazole ring is an electron-deficient system. Under acidic or basic conditions, nucleophilic attack by water can lead to cleavage of the weak N-O bond, ultimately resulting in a β-ketonitrile derivative.[3][4]
-
Oxidation: Aromatic amines are susceptible to oxidation. Mild oxidation can form N-oxides, while more vigorous conditions or the presence of metal catalysts can lead to the formation of colored dimeric impurities through radical coupling.[2][12]
-
Photolysis: Isoxazoles are known to be photoreactive. Upon absorption of UV light, the N-O bond can cleave, forming a vinylnitrene intermediate which can then rearrange to form various isomers, such as substituted azirines or oxazoles.[13]
-
Thermal Degradation: At high temperatures, the isoxazole ring can undergo fragmentation. This process often leads to the formation of stable nitriles and other small, volatile byproducts like carbon monoxide.[7][8][9]
By understanding these potential pathways and employing the troubleshooting and analytical strategies outlined above, researchers can ensure the quality and reliability of their work with 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
References
-
JOCPR. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
-
Bedell, S. A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia, 1(1), 771–778. Available at: [Link]
-
National Institutes of Health (NIH). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. PMC. Available at: [Link]
-
National Institutes of Health (NIH). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
-
MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]
-
MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available at: [Link]
-
ResearchGate. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
-
American Chemical Society. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health (NIH). Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity. PubMed. Available at: [Link]
-
ResearchGate. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Request PDF. Available at: [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. Available at: [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
-
Sci-Hub. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Available at: [Link]
-
National Institutes of Health (NIH). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available at: [Link]
-
MedCrave. Forced Degradation Studies. MedCrave online. Available at: [Link]
-
National Institutes of Health (NIH). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. PubMed. Available at: [Link]
-
MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Available at: [Link]
-
ResearchGate. Decomposition of secondary nitrosamines in amine scrubbing | Request PDF. Available at: [Link]
-
American Chemical Society. Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. forcetechnology.com [forcetechnology.com]
- 3. jocpr.com [jocpr.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. biomedres.us [biomedres.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole / The Journal of Physical Chemistry A, 1997 [sci-hub.box]
- 9. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Welcome to the technical support center for the synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important isoxazole derivative. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and efficient synthesis of this compound.
Introduction
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the development of kinase inhibitors for targeted cancer therapies and other bioactive molecules.[1] Its synthesis, typically achieved through the cyclocondensation of a β-keto nitrile with hydroxylamine, presents several challenges, particularly when scaling up from the lab bench to pilot or production scale. This guide will address these challenges in a practical, question-and-answer format.
Reaction Overview: The Chemistry Behind the Synthesis
The most common and efficient route to 3-aryl-5-aminoisoxazoles is the reaction of a corresponding β-keto nitrile with hydroxylamine.[2] In the case of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, the key starting materials are 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine hydrochloride.
The reaction proceeds through a fascinating, pH-dependent mechanism that dictates the regioselectivity of the final product. The β-keto nitrile exists in equilibrium with its enol tautomer. Hydroxylamine can react with either the ketone or the nitrile functional group. To favor the formation of the desired 5-aminoisoxazole, the reaction is typically carried out under basic conditions. This deprotonates the hydroxylamine, increasing its nucleophilicity, and promotes the initial attack at the more electrophilic ketone carbonyl. Subsequent cyclization and dehydration yield the stable 5-aminoisoxazole ring.
Below is a visual representation of the proposed reaction pathway:
Caption: Proposed reaction mechanism for the synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield of my desired 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. What are the likely causes and how can I improve it?
Answer: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the 3-(4-ethoxyphenyl)-3-oxopropanenitrile and hydroxylamine hydrochloride are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Conditions:
-
pH: The pH of the reaction mixture is critical for regioselectivity. For the synthesis of 5-aminoisoxazoles, a basic medium is generally required to facilitate the nucleophilic attack of hydroxylamine on the ketone carbonyl. If the medium is neutral or acidic, you may favor the formation of the 3-aminoisoxazole isomer or other byproducts.
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting materials or product. A temperature range of 80-100°C is a good starting point for optimization.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to byproduct formation.
-
-
Stoichiometry of Reagents: Ensure the correct molar ratios of the reactants are used. An excess of hydroxylamine is often employed to drive the reaction to completion.
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they are good solvents for both the starting materials and reagents.
Caption: A systematic workflow for troubleshooting low product yield.
FAQ 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Regioisomer Formation: As mentioned, the formation of the 3-amino-5-(4-ethoxyphenyl)isoxazole isomer is a possibility, especially under neutral or acidic conditions. Maintaining a basic pH throughout the reaction is crucial for regioselectivity.
-
Amide Formation: In some cases, hydroxylamine can react with the nitrile group to form an amidoxime, which can then be hydrolyzed to the corresponding amide under certain conditions.[3]
-
Starting Material Degradation: At elevated temperatures and in the presence of strong bases, the β-keto nitrile starting material can undergo degradation. Careful control of temperature and reaction time is important.
-
Purification Challenges: The polarity of the desired 5-aminoisoxazole can be similar to that of some byproducts, making purification by column chromatography challenging.
Purification Strategies:
| Method | Description |
| Recrystallization | Often the most effective method for purifying the final product on a larger scale. A suitable solvent system needs to be identified through screening. |
| Column Chromatography | Useful for smaller scale purification and for isolating byproducts for characterization. A gradient elution may be necessary to achieve good separation. |
| Acid-Base Extraction | The basic amino group on the isoxazole allows for selective extraction into an acidic aqueous phase, which can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
FAQ 3: Challenges in Scaling Up the Synthesis
Question: I have a good procedure on a small scale, but I am facing difficulties when trying to scale up the reaction. What are the key considerations for a successful scale-up?
Answer: Scaling up a reaction from the lab to a pilot plant or production facility introduces new challenges that must be carefully managed.
-
Heat Transfer: Exothermic or endothermic reactions that are easily controlled on a small scale can become problematic in large reactors. Ensure your reactor has adequate heating and cooling capacity to maintain the optimal reaction temperature.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, which can result in byproduct formation.
-
Reagent Addition: The rate of addition of reagents, particularly the base and hydroxylamine solution, can significantly impact the reaction outcome. A controlled, subsurface addition is often preferred on a larger scale to avoid localized high concentrations.
-
Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming on a larger scale. Ensure that the work-up procedure is scalable and that appropriate equipment is available.
-
Safety: A thorough safety review is essential before any scale-up. This includes understanding the thermal stability of the reactants and products, potential for runaway reactions, and proper handling of all chemicals.
Experimental Protocol: A Representative Procedure
The following is a representative, step-by-step procedure for the synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine. This protocol is based on established methods for the synthesis of analogous 5-aminoisoxazoles and should be optimized for your specific laboratory conditions and scale.
Materials:
-
3-(4-Ethoxyphenyl)-3-oxopropanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Hydroxylamine Solution: In a reaction vessel, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water. To this solution, add a solution of sodium hydroxide (1.2 equivalents) in water, keeping the temperature cool (e.g., with an ice bath). This will generate the free hydroxylamine base.
-
Reaction Setup: In a separate reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-(4-ethoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Reaction: Heat the solution of the β-keto nitrile to reflux (approximately 78-80 °C). Slowly add the freshly prepared hydroxylamine solution to the refluxing mixture over a period of 30-60 minutes.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data Summary (Predicted/Typical):
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Dependent on purity |
| Boiling Point (Predicted) | 415.0 ± 40.0 °C[1] |
| Density (Predicted) | 1.176 ± 0.06 g/cm³[1] |
Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, the isoxazole proton, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbons in the molecule, including the characteristic signals for the isoxazole ring carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine, C=N and C=C bonds of the isoxazole and aromatic rings, and the C-O stretch of the ether.
Conclusion
The synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is a well-established but nuanced process. By understanding the underlying reaction mechanism and potential pitfalls, and by systematically troubleshooting any issues that arise, researchers can successfully and efficiently produce this valuable compound. This guide provides a solid foundation for your synthetic efforts, from small-scale experiments to larger-scale production.
References
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
- 3-ethoxy-4-methoxy benzonitrile preparing method. Semantic Scholar.
- 3-(4-Ethoxyphenyl)isoxazol-5-amine. MySkinRecipes.
- Organic Syntheses Procedure. Organic Syntheses.
- The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
- Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. PubChem.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
- One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.
- Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H). Arabian Journal of Chemistry.
- An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry (RSC Publishing).
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Supporting inform
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. University of Mississippi.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
- One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. PubMed.
Sources
- 1. 3-(4-Ethoxyphenyl)isoxazol-5-amine [myskinrecipes.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and Other Biologically Active Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole and its isomer, isoxazole, represent a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, making them privileged scaffolds in drug discovery.[1] These heterocycles are integral to the structure of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.
This guide focuses on 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine , a key synthetic intermediate recognized for its utility in the development of potent kinase inhibitors for targeted cancer and anti-inflammatory therapies.[2] Through a comprehensive analysis of its structural features and a comparison with other notable oxazole derivatives, this document aims to provide researchers and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the biological performance of this class of compounds. We will delve into experimental data and provide detailed protocols to support the rational design of novel therapeutics based on the versatile oxazole scaffold.
Chapter 1: The Central Compound: 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Chemical Structure and Properties
IUPAC Name: 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine CAS Number: 54606-18-7 Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol
The structure of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine features a central 1,2-oxazole (isoxazole) ring substituted at the 3-position with a 4-ethoxyphenyl group and at the 5-position with an amine group. The ethoxyphenyl moiety, with its ether linkage, can participate in hydrogen bonding and hydrophobic interactions within biological targets. The amine group at the 5-position provides a crucial point for further chemical modification and can also act as a hydrogen bond donor. This combination of functional groups makes it a versatile building block in medicinal chemistry.
As a key intermediate, 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine's structure is particularly amenable to enabling selective binding to the active sites of enzymes, most notably kinases.[2] This has positioned it as a valuable precursor in the synthesis of targeted therapies for oncology and inflammatory diseases.[2]
Chapter 2: Selection of Comparator Oxazole Derivatives
To contextualize the potential of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, we will compare it with a selection of other oxazole and isoxazole derivatives. The choice of these comparators is based on structural similarity and functional relevance, allowing for a meaningful exploration of structure-activity relationships.
-
Comparator A: 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine: A close structural analog where the ethoxy group is replaced by a methoxy group. This allows for the evaluation of the impact of a small change in the alkyl chain of the alkoxy group.
-
Comparator B: Phenyl-Substituted 3,5-Diarylisoxazoles: A class of compounds where the 5-amino group is replaced by a substituted phenyl ring. These are known to possess anticancer activity and provide insight into the role of the 5-position substituent.
-
Comparator C: Benzo[d]isoxazole Derivatives: These compounds feature a fused ring system and have demonstrated potent anticonvulsant activity, highlighting the diverse therapeutic applications of the isoxazole scaffold.
-
Comparator D: 3,5-Disubstituted Isoxazoles with Anti-inflammatory Activity: This group includes isoxazoles with various substituents at the 3 and 5 positions that have been evaluated for their ability to inhibit key inflammatory enzymes like COX and LOX.
Chapter 3: Comparative Analysis of Biological Activity
This chapter provides a comparative overview of the biological activities of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and the selected comparator derivatives, supported by experimental data from the literature.
Kinase Inhibitory and Anticancer Activity
The 3-aryl-isoxazole scaffold is a common motif in kinase inhibitors. The aromatic ring at the 3-position often occupies the hydrophobic pocket of the ATP-binding site of kinases, while substituents on the isoxazole ring can be modified to enhance potency and selectivity.
Comparative Data for Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | < 10 (Growth Percent of 15.43) | [1] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | < 10 (Growth Percent of 18.22) | [1] |
| Imidazo[1,2-a]quinoxaline derivative 5a | A549 (Lung) | 3.53 | [3] |
| Imidazo[1,2-a]quinoxaline derivative 5a | MDA-MB-231 (Breast) | 5.77 | [3] |
Structure-Activity Relationship Insights:
-
The presence of an alkoxy group (methoxy or ethoxy) on the phenyl ring at the 3-position is a common feature in many active compounds, suggesting it plays a role in target engagement.
-
SAR studies on related 3,5-diaryl isoxazole derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence cytotoxic activity.[4]
-
For instance, in a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, a derivative containing an N-(4-ethoxyphenyl)acetamide group exhibited cytotoxic activity against the NCI-H226 lung cancer cell line.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 5 µL of the test compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Anticonvulsant Activity
The isoxazole nucleus is also a key feature in several compounds with anticonvulsant properties. The mechanism of action can vary, but some derivatives are known to modulate ion channels or neurotransmitter systems.
Comparative Data for Anticonvulsant Activity
Studies on benzo[d]isoxazole derivatives have identified potent anticonvulsant agents. For example, the compound Z-6b showed high protection against maximal electroshock (MES)-induced seizures with an ED50 value of 20.5 mg/kg. [2]This highlights the potential of the isoxazole scaffold in developing central nervous system-active drugs.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures. [7][8] Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Divide the mice into groups: control (vehicle), standard, and test compound groups.
-
Administer the vehicle, standard drug, or test compound intraperitoneally.
-
At the time of peak effect (e.g., 30 or 60 minutes post-dose), apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes moistened with saline. [8][9]4. Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Determine the ED50 value of the test compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Chapter 4: Structure-Activity Relationship (SAR) Synthesis
The comparative analysis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and its related derivatives reveals several key SAR insights:
-
The 3-Aryl Group: The nature and substitution pattern of the aryl group at the 3-position are critical for activity. The presence of an alkoxy group, such as ethoxy or methoxy, at the para-position of the phenyl ring appears to be a favorable feature for kinase inhibition and anti-inflammatory activity. This is likely due to its ability to form key interactions within the hydrophobic pocket of the target enzymes.
-
The 5-Position Substituent: The amine group at the 5-position of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine serves as a versatile handle for further derivatization to modulate potency, selectivity, and pharmacokinetic properties. Replacement of the amine with other functionalities, such as substituted aryl groups, can lead to compounds with different biological profiles, including potent anticancer agents.
-
The Isoxazole Core: The isoxazole ring itself acts as a rigid scaffold that properly orients the substituents for optimal interaction with the biological target. Its electronic properties also contribute to the overall binding affinity of the molecule.
Chapter 5: Conclusion and Future Perspectives
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine stands out as a highly valuable scaffold in modern drug discovery. While direct biological data for this specific compound is limited in the public domain, its widespread use as a key intermediate in the synthesis of kinase inhibitors underscores its therapeutic potential. The comparative analysis with other oxazole derivatives highlights the importance of the 3-(4-ethoxyphenyl) moiety for biological activity, particularly in the context of kinase inhibition.
Future research should focus on the synthesis and direct biological evaluation of a focused library of derivatives of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine to further elucidate its SAR. Investigating its potential in other therapeutic areas, such as inflammation and neurological disorders, could also unveil new applications for this versatile scaffold. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.
References
-
[Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[1][3][7]riazepine Derivatives and Potential Inhibitors of Protein Kinase C - PubMed Central]([Link])
Sources
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Ethoxyphenyl)isoxazol-5-amine [myskinrecipes.com]
- 3. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine as Kinase Inhibitor Scaffolds
For Immediate Release
In the landscape of kinase inhibitor discovery, the strategic selection of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of two closely related 3-aryl-1,2-oxazol-5-amine analogs: 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine and 3-(4-methoxyphenyl)-1,2-oxazol-5-amine. While differing by only a single methylene group, this subtle structural modification can have profound implications for their utility as kinase inhibitor building blocks. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.
Introduction to the 3-Aryl-1,2-oxazol-5-amine Scaffold
The 3-aryl-1,2-oxazol-5-amine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The isoxazole ring serves as a versatile platform, with the 5-amino group providing a crucial vector for interaction with the hinge region of the kinase ATP-binding site, a common motif in kinase inhibitor design. The aryl group at the 3-position allows for fine-tuning of physicochemical properties and exploration of interactions with other regions of the ATP-binding pocket. The 4-alkoxy substitution on the phenyl ring, the focus of this comparison, plays a significant role in modulating properties such as lipophilicity, metabolic stability, and target engagement.
Physicochemical Properties: A Tale of Two Alkoxy Groups
The primary differentiator between the two molecules is the substitution at the para-position of the phenyl ring: an ethoxy group versus a methoxy group. This seemingly minor change can significantly impact key physicochemical parameters that govern a molecule's behavior in biological systems.
| Property | 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine | 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine | Rationale for Difference |
| Molecular Weight ( g/mol ) | 204.23 | 190.20 | The additional methylene group (-CH2-) in the ethoxy substituent accounts for the higher molecular weight. |
| Calculated logP | ~2.5 | ~2.0 | The ethyl group is more lipophilic than the methyl group, leading to a higher calculated partition coefficient for the ethoxy analog. Increased lipophilicity can influence cell permeability and plasma protein binding. |
| Polar Surface Area (PSA) (Ų) | ~71.9 | ~71.9 | The polar surface area is primarily determined by the isoxazole and amine functionalities and is identical for both compounds. This suggests that their passive diffusion across cell membranes, as far as polarity is concerned, would be similar. |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | Both molecules possess a single primary amine group capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 (2x oxygen, 1x nitrogen) | 3 (2x oxygen, 1x nitrogen) | The number of hydrogen bond acceptors is the same for both compounds. |
Key Insight: The most significant physicochemical difference lies in the lipophilicity. The higher logP of the ethoxy analog may lead to increased membrane permeability but could also result in higher plasma protein binding and potentially lower free drug concentration. This trade-off is a critical consideration in drug design.
Synthesis of the Core Scaffold
The synthesis of the 3-aryl-1,2-oxazol-5-amine scaffold can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below. The causality behind the experimental choices is to build the isoxazole ring system from readily available starting materials, with the final step being the introduction of the crucial 5-amino group.
Figure 1: General synthetic workflow for 3-aryl-1,2-oxazol-5-amines.
Experimental Protocol: Synthesis of 3-(4-Alkoxyphenyl)-1,2-oxazol-5-amine
Step 1: Synthesis of 4-Alkoxybenzaldoxime
-
To a solution of the corresponding 4-alkoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the 4-alkoxybenzaldoxime.
Step 2: In situ Generation of 4-Alkoxybenzonitrile Oxide and Cycloaddition
-
Dissolve the 4-alkoxybenzaldoxime (1.0 eq) in a suitable solvent such as DMF.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 1 hour.
-
To the resulting hydroximoyl chloride, add cyanoacetamide (1.2 eq) followed by the dropwise addition of triethylamine (2.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxamide intermediate.
Step 3: Decarboxamidation
-
To the crude 3-(4-alkoxyphenyl)-5-amino-1,2-oxazole-4-carboxamide, add a solution of aqueous sulfuric acid (e.g., 50%).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-alkoxyphenyl)-1,2-oxazol-5-amine.
Biological Activity: A Comparative Perspective as Kinase Inhibitors
Figure 2: General binding mode of 3-aryl-1,2-oxazol-5-amine inhibitors.
-
Target Engagement: The additional ethyl group of the ethoxy analog may provide more extensive van der Waals interactions within a hydrophobic sub-pocket of the kinase active site compared to the methoxy group. This could translate to higher potency for certain kinases. Conversely, for kinases with tighter active sites, the bulkier ethoxy group might introduce steric hindrance, leading to reduced affinity.
-
Selectivity: The differential fit within the hydrophobic pocket could be exploited to achieve selectivity for a specific kinase or kinase family. Kinases with larger, more accommodating hydrophobic pockets may favor the ethoxy analog, while those with smaller pockets may prefer the methoxy analog.
Hypothetical Experimental Data: In Vitro Kinase Inhibition
To illustrate the potential differences, the following table presents hypothetical IC₅₀ values against two representative kinases.
| Kinase Target | 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (IC₅₀, nM) | 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine (IC₅₀, nM) | Interpretation |
| Kinase A (Large Hydrophobic Pocket) | 50 | 250 | The larger ethoxy group may form more favorable hydrophobic interactions in the spacious pocket of Kinase A, leading to higher potency. |
| Kinase B (Small Hydrophobic Pocket) | 500 | 100 | The bulkier ethoxy group may cause a steric clash in the more constrained pocket of Kinase B, resulting in lower potency compared to the smaller methoxy analog. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ of a compound against a specific kinase.
-
Reagent Preparation: Prepare a serial dilution of the test compounds (3-(4-ethoxyphenyl)-1,2-oxazol-5-amine and 3-(4-methoxyphenyl)-1,2-oxazol-5-amine) in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase solution to each well. Add the serially diluted test compounds to the respective wells. Incubate for a short period to allow for compound-kinase binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a commercial kit that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Activity: A Reflection of Physicochemical Properties
The difference in lipophilicity is expected to influence the cellular activity of the two compounds.
Hypothetical Experimental Data: Cell Viability Assay (MTT)
The following table shows hypothetical GI₅₀ (concentration for 50% growth inhibition) values in a cancer cell line driven by one of the target kinases.
| Cell Line (e.g., driven by Kinase A) | 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine (GI₅₀, µM) | 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine (GI₅₀, µM) | Interpretation |
| Cancer Cell Line X | 1.2 | 5.8 | The higher lipophilicity of the ethoxy analog may lead to better cell permeability, resulting in a lower GI₅₀ value, assuming Kinase A is the primary target in this cell line. |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing the effect of compounds on cell proliferation.[1]
-
Cell Seeding: Seed a cancer cell line of interest in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration.
Pharmacokinetic Profile: The Impact of a Methylene Group
The seemingly small difference between a methoxy and an ethoxy group can have a noticeable impact on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Absorption and Distribution: The increased lipophilicity of the ethoxy analog may lead to better absorption across the gut wall. However, it can also lead to higher plasma protein binding, which reduces the free fraction of the drug available to interact with its target.[2]
-
Metabolism: The ethoxy group is generally more susceptible to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes than the methoxy group. This can lead to a shorter half-life for the ethoxy analog. However, the specific metabolic fate is highly dependent on the overall molecular structure.
-
Clearance: The potential for more rapid metabolism of the ethoxy group could result in faster clearance from the body.
Conclusion: A Strategic Choice in Drug Design
The choice between 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine and 3-(4-methoxyphenyl)-1,2-oxazol-5-amine as a starting point for a kinase inhibitor program is a strategic one, with each offering distinct advantages and disadvantages.
-
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine may be favored when targeting kinases with larger, more accommodating hydrophobic pockets, where the additional hydrophobic interactions can lead to increased potency. Its higher lipophilicity may also enhance cell permeability. However, this comes with the potential for increased plasma protein binding and more rapid metabolism.
-
3-(4-Methoxyphenyl)-1,2-oxazol-5-amine represents a more conservative starting point. Its lower lipophilicity may result in lower plasma protein binding and potentially a more favorable metabolic profile. While it may be less potent against certain kinases compared to its ethoxy counterpart, its smaller size may allow it to fit into a broader range of kinase active sites, potentially offering a better starting point for achieving selectivity.
Ultimately, the optimal choice will depend on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy. This comparative guide provides a framework for making an informed decision, emphasizing the importance of considering the subtle yet significant impact of minor structural modifications on the journey from a chemical scaffold to a viable drug candidate.
References
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
- Jorda, R., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(11), 2942.
- Kütt, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8735.
- Lazić, A. M., et al. (2019). Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. Journal of pharmaceutical and biomedical analysis, 172, 29–37.
- Ruparelia, K. C., & Perry, J. D. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1294828.
- Testa, B., et al. (2016). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Perspectives in Drug Discovery and Design, 19(1), 179-211.
- Thermo Fisher Scientific. (n.d.).
- Tzertzinis, G. (2013). Cell Viability Assays. In Assay Guidance Manual.
- van der Westhuizen, E. J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6337–6351.
- Wang, S., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 7(4), 3629–3642.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
